Theliatinib
Description
Structure
3D Structure
Properties
IUPAC Name |
(3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N6O2/c1-4-16-6-5-7-18(10-16)28-24-19-11-21(23(33-3)12-20(19)26-15-27-24)29-25(32)31-13-17-8-9-30(2)22(17)14-31/h1,5-7,10-12,15,17,22H,8-9,13-14H2,2-3H3,(H,29,32)(H,26,27,28)/t17-,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSXCKIBROURMFT-VGSWGCGISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2C1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353644-70-8 | |
| Record name | Theliatinib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1353644708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | XILIERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6ZZ3B7NZ0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Theliatinib's Mechanism of Action on the Epidermal Growth Factor Receptor (EGFR): A Technical Guide
Introduction
Theliatinib (formerly known as HMPL-309 or Xiliertinib) is a potent and highly selective, orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2] As a member of the tyrosine kinase inhibitor (TKI) class of targeted therapies, this compound's primary mechanism of action is to block the signaling pathways that drive the growth and proliferation of cancer cells in which EGFR is overexpressed or mutated. This guide provides a detailed technical overview of this compound's interaction with EGFR, its effects on downstream cellular signaling, and the experimental methodologies used to characterize its activity.
Core Mechanism of Action: ATP-Competitive Inhibition
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2] The intracellular kinase domain of EGFR contains an ATP-binding pocket that is essential for its function. Upon ligand binding and receptor dimerization, this domain facilitates the transfer of a phosphate group from ATP to tyrosine residues on the receptor and other substrate proteins, initiating a cascade of downstream signals.[3][4]
This compound's structure allows it to bind to this ATP pocket, directly competing with endogenous ATP molecules.[2][3] By occupying this site, this compound prevents the autophosphorylation of the EGFR, thereby blocking the activation of its kinase activity and halting the subsequent signaling cascade.[5][6] Enzyme kinetics studies have confirmed this ATP-competitive mechanism.[2][7]
Potency and Selectivity
This compound demonstrates high potency against wild-type EGFR and certain mutant forms. It exhibits a much stronger binding affinity for wild-type EGFR compared to first-generation TKIs like gefitinib and erlotinib, making it more difficult to be displaced by ATP.[2] This potent inhibitory activity is reflected in its low Ki and IC50 values. This compound is also highly selective, showing over 50-fold greater selectivity for EGFR compared to other kinases.[1]
Impact on Downstream Signaling Pathways
The activation of EGFR triggers several critical downstream signaling pathways that regulate cell proliferation, survival, and differentiation, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[4][5] By inhibiting EGFR phosphorylation, this compound effectively blocks the activation of these cascades.
Studies have shown that treatment with this compound leads to a significant and dose-dependent reduction in the phosphorylation of key downstream effector proteins, including AKT and ERK.[2] This blockade of pro-survival and proliferative signals ultimately leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[5][]
Quantitative Data
The following tables summarize the key quantitative metrics of this compound's inhibitory activity against EGFR, with comparisons to other well-established EGFR TKIs.
Table 1: In Vitro Kinase Inhibition
| Compound | Target | Ki (nM) | IC50 (nM) | Reference |
| This compound | Wild-Type EGFR | 0.05 | 3 | [1][2] |
| This compound | EGFR T790M/L858R | - | 22 | [1][2] |
| Gefitinib | Wild-Type EGFR | 0.35 | - | [2] |
| Erlotinib | Wild-Type EGFR | 0.38 | - | [2] |
Table 2: Cellular Activity
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| This compound | A431 | EGFR Phosphorylation | 7 | [1] |
| This compound | A431 | Cell Survival | 80 | [1] |
| This compound | H292 | Cell Survival | 58 | [1] |
| This compound | FaDu | Cell Survival | 354 | [1] |
Experimental Protocols
Western Blot for EGFR Signaling Inhibition
This protocol details the methodology used to assess the phosphorylation status of EGFR and its downstream targets in tumor xenografts following this compound treatment.[2]
1. Sample Preparation:
- Tumor tissues harvested from treated and control animals are homogenized in cold lysis buffer (e.g., Cell Signaling Technology #9803) supplemented with a protease inhibitor (e.g., 1 mM PMSF).
- The lysates are centrifuged to pellet cellular debris.
- The protein concentration of the resulting supernatant is determined using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Protein Transfer:
- An equal amount of protein (e.g., 100 μg) for each sample is loaded onto a polyacrylamide gel and separated by size via SDS-PAGE.
- The separated proteins are then transferred from the gel to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
- The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
- The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-EGFR, EGFR, p-AKT, AKT, p-ERK, ERK).
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
4. Detection:
- The membrane is treated with an enhanced chemiluminescence (ECL) substrate.
- The resulting signal is captured using an imaging system to visualize the protein bands. The intensity of the bands corresponding to the phosphorylated proteins is compared to the total protein levels to determine the extent of inhibition.
Visualizations
Signaling Pathway Diagrams
Caption: EGFR signaling pathway and this compound's point of inhibition.
Experimental Workflow Diagram
Caption: Standard workflow for Western Blot analysis.
Mechanisms of Resistance
While specific clinical resistance mechanisms to this compound are not yet extensively documented, resistance to EGFR TKIs is a well-known phenomenon. Potential mechanisms can be extrapolated from experience with other inhibitors and may include:
-
Secondary EGFR Mutations: The emergence of new mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation or the C797S mutation, can reduce the binding affinity of the inhibitor.[9][10][11]
-
Bypass Signaling Activation: Upregulation of alternative signaling pathways can bypass the need for EGFR signaling. Amplification of MET or HER2, or mutations in downstream effectors like PIK3CA, can confer resistance.[2][9][12]
-
Histologic Transformation: In some cases, the tumor may undergo a transformation to a different histology, such as small cell lung cancer, which is not dependent on EGFR signaling.[12]
Studies in esophageal cancer models have suggested that the efficacy of this compound can be diminished in the presence of PIK3CA mutations or FGFR1 overexpression, highlighting the importance of bypass tracks.[2]
Conclusion
This compound is a potent, selective, and ATP-competitive inhibitor of EGFR. Its mechanism of action involves direct binding to the EGFR kinase domain, preventing receptor autophosphorylation and subsequently blocking downstream pro-survival and proliferative signaling through the PI3K/AKT and MAPK pathways. Its high affinity for wild-type EGFR distinguishes it from earlier-generation TKIs. Understanding this mechanism is crucial for its rational application in EGFR-driven malignancies and for developing strategies to overcome potential resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Anti-tumor efficacy of this compound in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 9. Mechanisms of resistance to EGFR-targeted drugs: lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug resistance mechanisms and progress in the treatment of EGFR-mutated lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
Theliatinib (HMPL-309): A Technical Guide to its ATP-Competitive Inhibition of EGFR
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theliatinib (HMPL-309) is a potent and selective, orally active, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2][3] Developed by Hutchison MediPharma, this compound has been investigated for the treatment of solid tumors, particularly those with high EGFR expression, such as esophageal and head & neck cancers.[4][5] This technical guide provides an in-depth overview of the core mechanism of this compound: its ATP-competitive inhibition of EGFR. The document will detail the quantitative inhibitory data, experimental protocols used to derive this data, and visual representations of the relevant biological pathways and experimental workflows.
Core Mechanism: ATP-Competitive Inhibition
This compound exerts its therapeutic effect by directly competing with adenosine triphosphate (ATP) for binding to the catalytic kinase domain of EGFR.[6] By occupying the ATP-binding pocket, this compound blocks the autophosphorylation and subsequent activation of EGFR, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation, survival, and metastasis.[1] Enzyme kinetics studies have confirmed that this compound is an ATP-competitive inhibitor of wild-type EGFR.[6][7] This mechanism is fundamental to its anti-cancer activity.
Quantitative Inhibitory Data
The potency and selectivity of this compound have been quantified through various preclinical studies. The following tables summarize the key inhibitory constants and cellular potencies.
Table 1: In Vitro Kinase Inhibition of EGFR
| Inhibitor | Target | Ki (nM) | IC50 (nM) |
| This compound | Wild-Type EGFR | 0.05 [6][7] | 3 [6] |
| EGFR T790M/L858R Mutant | - | 22 [6][8] | |
| Gefitinib | Wild-Type EGFR | 0.35[6][7] | - |
| Erlotinib | Wild-Type EGFR | 0.38[6][7] | - |
| Data presented as nanomolar (nM) concentrations. Ki (inhibitor constant) reflects the binding affinity of the inhibitor to the target. IC50 (half-maximal inhibitory concentration) indicates the concentration of inhibitor required to reduce the activity of the target by 50%. |
Table 2: Cellular Activity of this compound
| Cell Line | Cancer Type | EGFR Status | IC50 (nM) |
| A431 | Epidermoid Carcinoma | Wild-Type (overexpressed) | 80[8] |
| H292 | Lung Carcinoma | Wild-Type | 58[8] |
| FaDu | Pharyngeal Squamous Cell Carcinoma | Wild-Type | 354[8] |
| Data presented as nanomolar (nM) concentrations. IC50 values represent the concentration of this compound required to inhibit cell survival by 50%. |
Table 3: Inhibition of EGFR Phosphorylation in A431 Cells
| Inhibitor | IC50 (nM) |
| This compound | 7 [8] |
| IC50 value represents the concentration of this compound required to inhibit EGF-stimulated EGFR phosphorylation by 50% in A431 cells. |
Experimental Protocols
The following sections detail the methodologies employed in the key experiments cited in this guide.
EGFR Kinase Inhibition Assay (Z´-LYTE™ Kinase Assay)
This assay was utilized to determine the in vitro potency of this compound against EGFR kinase.
-
Principle: The Z´-LYTE™ kinase assay is a fluorescence-based immunoassay that measures kinase activity by detecting the phosphorylation of a specific peptide substrate.
-
Protocol:
-
Recombinant human EGFR kinase is dissolved in a reaction buffer containing 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2, and 1 mM EGTA.[6]
-
The kinase reaction mixture is prepared with 5 ng of EGFR kinase and 2 µM of the Tyr 4 peptide substrate.[6]
-
This compound, dissolved in DMSO and serially diluted, is added to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP. To determine the ATP-competitive nature of inhibition, the assay is performed at varying ATP concentrations (e.g., 10-1000 µM).[6][7]
-
After incubation, a development reagent containing a site-specific protease is added. The protease only cleaves the non-phosphorylated peptide, leading to a change in fluorescence resonance energy transfer (FRET).
-
The fluorescence is measured, and the extent of phosphorylation is calculated based on the FRET ratio.
-
IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration. Ki values are calculated using the Michaelis-Menten equation.[7]
-
Cell-Based Proliferation/Viability Assay
This assay was used to assess the effect of this compound on the survival of cancer cell lines.
-
Principle: The CCK-8 (Cell Counting Kit-8) assay is a colorimetric assay used to determine the number of viable cells. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye, which is soluble in the culture medium. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Cancer cell lines (e.g., A431, H292, FaDu) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated overnight.[8]
-
The cells are then treated with various concentrations of this compound (typically in a 3-fold gradient dilution from 10 µM to 0.005 µM) or vehicle control (DMSO, final concentration 0.5%).[8]
-
The plates are incubated for 48 hours.[8]
-
Following the incubation period, 10 µL of CCK-8 solution is added to each well, and the plates are incubated for an additional 1-4 hours.[8]
-
The absorbance is measured at 450 nm using a microplate reader.[8]
-
Cell survival is calculated as a percentage of the vehicle-treated control, and IC50 values are determined from the dose-response curves.
-
In Vivo Patient-Derived Esophageal Cancer Xenograft (PDECX) Model
This in vivo model was used to evaluate the anti-tumor efficacy of this compound.
-
Principle: Patient-derived tumor tissue is implanted into immunocompromised mice, creating a model that more closely recapitulates the heterogeneity and microenvironment of human tumors.
-
Protocol:
-
Tumor tissues from esophageal cancer patients are surgically implanted into immunodeficient mice (e.g., NOD-SCID mice).
-
Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
This compound is prepared as a suspension in an aqueous solution of 0.5% Sodium Carboxymethyl Cellulose (CMC-Na).[6]
-
This compound is administered orally to the treatment group at specified doses and schedules.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors are excised and may be used for further analysis, such as immunohistochemistry to assess EGFR expression and phosphorylation.
-
Signaling Pathway and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the EGFR signaling pathway, the workflow of the kinase inhibition assay, and the principle of ATP-competitive inhibition.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Workflow for the Z´-LYTE™ EGFR kinase inhibition assay.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. biospectrumasia.com [biospectrumasia.com]
- 3. HUTCHMED - Hutchison MediPharma Limited initiates Phase I clinical study with its novel EGFR inhibitor this compound [hutch-med.com]
- 4. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HUTCHMED - Our Pipeline [hutch-med.com]
- 6. Anti-tumor efficacy of this compound in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
Theliatinib's Potent Inhibition of Wild-Type EGFR: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory activity of theliatinib (HMPL-309) on wild-type Epidermal Growth Factor Receptor (EGFR). This compound is a potent and highly selective, ATP-competitive EGFR inhibitor. This document summarizes its key inhibitory constants (Ki and IC50), details the experimental methodologies for their determination, and illustrates the critical EGFR signaling pathway targeted by this compound.
Quantitative Inhibitory Activity of this compound against Wild-Type EGFR
This compound demonstrates high affinity and potent inhibitory activity against wild-type EGFR. The experimentally determined Ki and IC50 values are summarized below, providing a clear quantitative measure of its efficacy at the enzymatic level.
| Parameter | Value (nM) | Target |
| Ki | 0.05 | Wild-Type EGFR |
| IC50 | 3 | Wild-Type EGFR |
Table 1: this compound Ki and IC50 values for wild-type EGFR.[1][2][3][4]
Experimental Protocols
The determination of Ki and IC50 values is crucial for characterizing the potency and binding affinity of an inhibitor. Below are detailed methodologies for the key experiments cited.
Determination of Ki Value (Enzyme Kinetics)
The inhibitor constant (Ki) for this compound against wild-type EGFR was determined using enzyme kinetics studies. This method assesses the inhibitor's binding affinity in the context of the enzyme's natural substrate, ATP.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant wild-type EGFR kinase domain is used as the enzyme. A synthetic peptide substrate and ATP are used for the kinase reaction.
-
Kinase Reaction: The reaction is carried out in a buffer containing purified EGFR enzyme, the peptide substrate, and varying concentrations of ATP.
-
Inhibitor Addition: this compound is added to the reaction mixture at a range of concentrations.
-
Reaction Initiation and Termination: The kinase reaction is initiated by the addition of ATP. After a defined incubation period at a controlled temperature, the reaction is terminated.
-
Measurement of Kinase Activity: The rate of substrate phosphorylation (reaction velocity) is measured. This can be achieved through various methods, such as radiometric assays using [γ-³²P]ATP or luminescence-based assays like the ADP-Glo™ kinase assay, which quantifies the amount of ADP produced.[5]
-
Data Analysis: The reaction velocities are plotted against the substrate (ATP) concentration for each inhibitor concentration. The Ki value is then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition using a suitable software program like GraphPad Prism.[2][6]
Determination of IC50 Value (In Vitro Kinase Assay)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of an inhibitor. For this compound, this was determined through in vitro kinase assays.
Protocol:
-
Assay Setup: The assay is typically performed in a 96-well or 384-well plate format.
-
Reaction Components: Each well contains the wild-type EGFR enzyme, a specific peptide substrate, and a fixed, physiological concentration of ATP.
-
Inhibitor Titration: this compound is added to the wells in a serial dilution, creating a range of inhibitor concentrations. A control with no inhibitor is also included.
-
Kinase Reaction: The reaction is initiated and allowed to proceed for a set time at a controlled temperature.
-
Detection: The level of substrate phosphorylation is quantified. Common detection methods include:
-
Luminescence-based assays: The ADP-Glo™ assay measures the amount of ADP produced, which is directly proportional to kinase activity.[5]
-
Fluorescence Resonance Energy Transfer (FRET): Assays like LanthaScreen™ utilize a FRET-based approach to measure the displacement of a fluorescently labeled tracer from the kinase by the inhibitor.
-
Antibody-based detection: ELISA-based methods can be used to detect the phosphorylated substrate using a specific antibody.
-
-
Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to the control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Determination of IC50 Value (Cell-Based Assay)
Cell-based assays are essential for evaluating an inhibitor's activity in a more physiologically relevant context.
Protocol:
-
Cell Culture: A human cell line that overexpresses wild-type EGFR, such as A431, is cultured in a suitable medium.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 72 hours).
-
Assessment of Cell Viability: The effect of the inhibitor on cell proliferation or viability is measured using assays such as:
-
MTS/MTT Assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Quantifies the amount of ATP present, which indicates the number of metabolically active cells.[7]
-
-
Data Analysis: The cell viability data is normalized to untreated control cells. The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Visualizing the EGFR Signaling Pathway and Experimental Workflow
To better understand the mechanism of action of this compound and the process of its characterization, the following diagrams are provided.
References
- 1. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. promega.com.cn [promega.com.cn]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Theliatinib's Potent Activity Against the Drug-Resistant EGFR T790M/L858R Mutant: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the preclinical activity of Theliatinib (HMPL-309), a selective ATP-competitive epidermal growth factor receptor (EGFR) inhibitor, against the clinically significant EGFR T790M/L858R double mutant. This mutation confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). The data herein demonstrates this compound's potential as a therapeutic agent for this patient population.
Core Findings:
This compound exhibits potent inhibitory activity against the EGFR T790M/L858R mutant, a key driver of acquired resistance in EGFR-mutated NSCLC. Preclinical studies have demonstrated its efficacy in overcoming resistance conferred by this double mutation.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against EGFR Kinases
| EGFR Genotype | IC50 (nM) |
| Wild-Type (WT) | 3 |
| T790M/L858R Mutant | 22 |
IC50 (half maximal inhibitory concentration) values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the EGFR kinase domain. The T790M mutation, often referred to as the "gatekeeper" mutation, increases the affinity of the kinase for ATP, thereby reducing the efficacy of many ATP-competitive inhibitors. However, this compound is designed to effectively compete with the heightened ATP affinity in the T790M/L858R mutant, leading to the inhibition of downstream signaling pathways that drive tumor growth and proliferation.
Experimental Protocols
EGFR Kinase Inhibition Assay (Biochemical Assay)
This assay quantifies the ability of this compound to inhibit the enzymatic activity of recombinant EGFR T790M/L858R protein.
Materials:
-
Recombinant human EGFR (T790M/L858R) enzyme
-
This compound (prepared as a 10 mmol/L stock solution in DMSO)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add the diluted this compound and a fixed concentration of the EGFR T790M/L858R enzyme to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of this compound concentration.
Cell Viability Assay (Cell-Based Assay)
This assay assesses the effect of this compound on the proliferation of cancer cells harboring the EGFR T790M/L858R mutation, such as the NCI-H1975 human lung adenocarcinoma cell line.
Materials:
-
NCI-H1975 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
-
96-well cell culture plates
Procedure:
-
Seed NCI-H1975 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
Determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
In Vivo Tumor Xenograft Model
This study evaluates the anti-tumor efficacy of this compound in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
NCI-H1975 cells
-
This compound (suspended in a vehicle such as 0.5% carboxymethylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject NCI-H1975 cells into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a specified dose and schedule. The control group receives the vehicle.
-
Measure tumor volume regularly using calipers.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).
Western Blot Analysis of Downstream Signaling
This technique is used to assess the effect of this compound on the phosphorylation status of key downstream signaling proteins in the EGFR pathway.
Materials:
-
NCI-H1975 cells or tumor lysates from the xenograft model
-
Lysis buffer
-
Primary antibodies against p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK
-
Secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat NCI-H1975 cells with this compound for a specified time or use lysates from the in vivo study.
-
Lyse the cells or homogenize the tumor tissue to extract proteins.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against the target proteins.
-
Incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Visualizations
EGFR Signaling Pathway and this compound Inhibition
Caption: this compound competitively inhibits ATP binding to the EGFR T790M/L858R mutant, blocking downstream signaling pathways.
Experimental Workflow for this compound Evaluation
Caption: A stepwise workflow for the preclinical evaluation of this compound's activity against the EGFR T790M/L858R mutant.
Logical Relationship of this compound's Action
Caption: The logical cascade illustrating how this compound overcomes resistance and inhibits tumor growth.
Conclusion
This compound demonstrates significant preclinical activity against the EGFR T790M/L858R double mutant. Its potent, ATP-competitive mechanism of action allows it to effectively inhibit this drug-resistant form of EGFR, leading to the suppression of downstream signaling and inhibition of tumor cell proliferation. While the clinical development of this compound has been discontinued, the data presented in this guide underscores its potential as a therapeutic strategy for NSCLC patients with acquired resistance to other EGFR inhibitors. Further investigation into compounds with similar mechanisms of action is warranted.
Xiliertinib: A Technical Overview of a Potent EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xiliertinib, also known as Theliatinib and designated as HMPL-309, is a potent, orally available, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR).[1][2] Developed by Hutchison MediPharma, this small molecule was investigated for its potential antineoplastic activity in solid tumors, particularly those with wild-type EGFR activation.[3][4] Although its clinical development has been discontinued, the preclinical data and mechanism of action of Xiliertinib provide valuable insights for researchers in the field of oncology and kinase inhibitor design. This document provides a technical guide to the molecular structure, chemical properties, and biological activity of Xiliertinib.
Molecular Structure and Chemical Properties
Xiliertinib is a synthetic organic compound belonging to the quinazoline class of EGFR inhibitors.[5] Its chemical structure is characterized by a quinazoline core, an aniline substituent, and a pyrrolopyrrole carboxamide moiety.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | (3aR,6aR)-N-[4-(3-ethynylanilino)-7-methoxyquinazolin-6-yl]-1-methyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-5-carboxamide[1] |
| Synonyms | This compound, HMPL-309[1] |
| CAS Number | 1353644-70-8[1] |
| Molecular Formula | C₂₅H₂₆N₆O₂[1][6] |
| InChIKey | FSXCKIBROURMFT-VGSWGCGISA-N[1] |
| SMILES | CN1CC[C@H]2[C@@H]1CN(C2)C(=O)NC3=C(C=C4C(=C3)C(=NC=N4)NC5=CC=CC(=C5)C#C)OC[1] |
Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 442.5 g/mol | PubChem (Computed)[1] |
| Monoisotopic Mass | 442.21172409 Da | PubChem (Computed)[1] |
| XLogP3 | 3.1 | PubChem (Computed)[1] |
| Polar Surface Area | 82.6 Ų | PubChem (Computed)[1] |
| Rotatable Bond Count | 4 | PubChem (Computed) |
Mechanism of Action and Biological Activity
Xiliertinib functions as a highly potent, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[2] By binding to the ATP-binding site of the EGFR kinase domain, it blocks the phosphorylation of EGFR and subsequent activation of downstream signaling pathways.[2][7] This inhibition prevents EGFR-mediated signaling, which can lead to the induction of cell death and inhibition of tumor growth in cells that overexpress EGFR.[1]
Preclinical studies have demonstrated that Xiliertinib exhibits strong affinity for wild-type EGFR, with a reported Ki value of 0.05 nM.[2] It has also shown potent inhibitory activity against both wild-type EGFR and the EGFR T790M/L858R mutant, with IC50 values of 3 nM and 22 nM, respectively.[2] Notably, Xiliertinib was found to be five to ten times more potent than Tarceva (erlotinib) in preclinical trials.[8] Its binding to wild-type EGFR is more robust and less readily displaced by ATP compared to first-generation EGFR inhibitors like erlotinib and gefitinib.[2]
EGFR Signaling Pathway Inhibition by Xiliertinib
The following diagram illustrates the EGFR signaling pathway and the point of inhibition by Xiliertinib.
Caption: EGFR signaling pathway and inhibition by Xiliertinib.
Experimental Protocols
Cell-Based EGFR Phosphorylation Assay
This protocol is adapted from information provided for this compound (HMPL-309) by Selleck Chemicals.[2]
Objective: To determine the inhibitory effect of Xiliertinib on EGF-stimulated EGFR phosphorylation in a cellular context.
Cell Line: A431 cells (human epidermoid carcinoma), known for high EGFR expression.
Materials:
-
A431 cells
-
DMEM (Dulbecco's Modified Eagle Medium)
-
FBS (Fetal Bovine Serum)
-
Xiliertinib (or test compound)
-
Gefitinib and Erlotinib (as controls)
-
DMSO (Dimethyl sulfoxide)
-
CCK-8 (Cell Counting Kit-8) solution
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture A431 cells in DMEM supplemented with 10% FBS.
-
Seed 1 x 10⁴ cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of Xiliertinib, gefitinib, and erlotinib in DMEM. A suggested concentration range is from 10 µM to 0.005 µM using a 3-fold gradient dilution.
-
The final DMSO concentration in each well should be maintained at 0.5%.
-
Add 10 µL of the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Measurement:
-
After the 48-hour incubation, add 10 µL of CCK-8 solution to each well.
-
Incubate the plates for an additional 1 hour.
-
Measure the optical density (OD) at 450 nm using a microplate reader to determine cell survival.
-
-
Data Analysis:
-
Calculate the percentage of cell survival relative to the DMSO-treated control cells.
-
Plot the percentage of cell survival against the compound concentration to determine the IC50 value for EGFR phosphorylation inhibition.
-
Experimental Workflow for Kinase Binding Assay
The following diagram outlines a general workflow for a kinase binding assay, which would be applicable for assessing the binding of Xiliertinib to EGFR.
Caption: General workflow for a kinase binding assay.
Conclusion
Xiliertinib is a well-characterized, potent EGFR inhibitor with a clear mechanism of action. Although no longer in active clinical development, the available data on its molecular characteristics, biological activity, and associated experimental protocols serve as a valuable resource for the scientific community. The information presented in this technical guide provides a foundation for further research into the development of next-generation EGFR inhibitors and for understanding the intricacies of EGFR-targeted cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. hutch-med.com [hutch-med.com]
- 5. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 6. ClinPGx [clinpgx.org]
- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hutch-med.com [hutch-med.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to Theliatinib: A Selective EGFR Tyrosine Kinase Inhibitor
Introduction
This compound (formerly known as HMPL-309) is a potent and selective, orally active, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It has demonstrated significant inhibitory activity against both wild-type EGFR and certain mutant forms, such as the T790M/L858R double mutant.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows. Although phase 1 clinical trials were initiated, the development of this compound has since been discontinued.[3][4]
Core Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value (nM) | Reference(s) |
| Wild-Type EGFR | Ki | 0.05 | [1][2][5] |
| Wild-Type EGFR | IC50 | 3 | [1][2] |
| EGFR T790M/L858R Mutant | IC50 | 22 | [1][2] |
| EGFR Phosphorylation (A431 cells) | IC50 | 7 | [2] |
Table 2: Cellular Activity of this compound (Cell Survival IC50)
| Cell Line | IC50 (nM) | Reference(s) |
| A431 | 80 | [2] |
| H292 | 58 | [2] |
| FaDu | 354 | [2] |
Selectivity Profile: this compound has shown over 50-fold greater selectivity for EGFR compared to a panel of 72 other kinases.[1]
Mechanism of Action and Signaling Pathways
This compound functions as an ATP-competitive inhibitor of the EGFR tyrosine kinase.[2][5] Upon binding of a ligand, such as epidermal growth factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[6][7][8] this compound binds to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling.[9]
Key downstream signaling pathways affected by EGFR inhibition include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in regulating cell proliferation and differentiation.[8][10]
-
PI3K-AKT-mTOR Pathway: This cascade plays a central role in promoting cell survival and growth.[6][8]
-
PLCγ-PKC Pathway: This pathway is involved in calcium signaling and the activation of protein kinase C.[6][10]
-
JAK/STAT Pathway: This pathway is also implicated in the transcriptional activation of genes associated with cell survival.[10]
EGFR Signaling Pathway and Inhibition by this compound
Caption: EGFR signaling and this compound's inhibitory action.
Experimental Protocols
In Vitro Kinase Inhibition Assay (EGFR)
This protocol outlines a method to determine the in vitro inhibitory activity of this compound against EGFR kinase.
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain
-
This compound (dissolved in DMSO)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
ADP-Glo™ Kinase Assay kit or similar
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the EGFR kinase and the peptide substrate to the wells and incubate briefly.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km for EGFR.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™).
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.[11][12][13]
-
Reagents and Materials:
-
Cancer cell lines (e.g., A431, H292, FaDu)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[11]
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) and incubate for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the log of this compound concentration and fitting to a dose-response curve.
-
Workflow for MTT Cell Viability Assay
Caption: Workflow for an MTT cell viability assay.
Western Blot for EGFR Phosphorylation
This protocol is used to determine the effect of this compound on EGFR phosphorylation in cells.[14][15]
-
Reagents and Materials:
-
Cancer cell line (e.g., A431)
-
Serum-free medium
-
EGF
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Culture cells to ~80% confluency and then serum-starve overnight.
-
Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF for a short period (e.g., 15 minutes).
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total EGFR and a loading control (e.g., GAPDH) to ensure equal protein loading.
-
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.[16][17][18]
-
Materials and Methods:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., A431) or patient-derived tumor fragments
-
Matrigel (optional)
-
This compound formulation for oral administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Subcutaneously implant cancer cells (mixed with Matrigel, if necessary) or tumor fragments into the flank of the mice.[16][17]
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally to the treatment group at a predetermined dose and schedule. The control group receives the vehicle.
-
Measure tumor volume (e.g., using the formula: (Length x Width²)/2) and body weight regularly (e.g., twice a week).
-
Continue treatment for a specified duration or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) to assess the efficacy of this compound.
-
Conclusion
This compound is a highly potent and selective EGFR tyrosine kinase inhibitor with demonstrated activity against wild-type and certain mutant forms of EGFR in preclinical models. The provided data and protocols offer a technical foundation for researchers and drug development professionals interested in the further study and characterization of this and similar molecules. The detailed methodologies for in vitro and in vivo evaluation are critical for assessing the efficacy and mechanism of action of EGFR inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. researchgate.net [researchgate.net]
- 6. 上皮成長因子受容体 (EGFR) シグナリング [sigmaaldrich.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinPGx [clinpgx.org]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. broadpharm.com [broadpharm.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. pubcompare.ai [pubcompare.ai]
- 15. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vivo xenograft tumor model of human NSCLC [bio-protocol.org]
- 17. Patient-Derived Xenografts of Non Small Cell Lung Cancer: Resurgence of an Old Model for Investigation of Modern Concepts of Tailored Therapy and Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo therapeutic efficacy in p53-null NSCLC xenograft tumor model [bio-protocol.org]
Theliatinib (HMPL-309): A Technical Overview of Its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theliatinib (HMPL-309) is a novel, orally active, small-molecule inhibitor of the epidermal growth factor receptor (EGFR). Developed by Hutchison MediPharma, this compound was designed to exhibit strong affinity for wild-type EGFR and was investigated for the treatment of solid tumors, particularly those with high EGFR expression, such as esophageal and head and neck cancers. Preclinical studies demonstrated its potent and selective inhibitory activity against EGFR. This compound progressed into Phase 1 clinical trials to evaluate its safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity. However, its development has since been discontinued. This technical guide provides a comprehensive overview of the discovery and development of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, through mechanisms such as overexpression or mutation, is a key driver in the pathogenesis of various solid tumors.[1] While first and second-generation EGFR tyrosine kinase inhibitors (TKIs) have shown efficacy in tumors harboring activating EGFR mutations, their activity against wild-type EGFR-driven cancers is limited.[2] this compound (HMPL-309) was developed to address this unmet need as a potent inhibitor of wild-type EGFR.[2][3]
Mechanism of Action
This compound is an ATP-competitive inhibitor of the EGFR tyrosine kinase.[4] It was specifically designed to have a high binding affinity for the wild-type EGFR kinase domain, demonstrating approximately five to ten times greater potency than first-generation inhibitors like erlotinib in preclinical models.[2][5] This strong binding affinity was intended to provide more effective target engagement and stronger anti-tumor activity in cancers characterized by EGFR gene amplification or protein overexpression.[2][6]
Preclinical Development
In Vitro Kinase and Cell-Based Assays
Objective: To determine the inhibitory activity of this compound against wild-type EGFR and mutant EGFR isoforms.
Methodology:
-
Enzyme: Recombinant human EGFR kinase domain (wild-type and T790M/L858R mutant).
-
Substrate: A synthetic peptide substrate for EGFR.
-
Procedure: The kinase reaction was performed in a buffer containing ATP and the peptide substrate. This compound, gefitinib, and erlotinib were added at varying concentrations. The amount of phosphorylated substrate was quantified using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or luminescence.
-
Data Analysis: IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, were calculated by fitting the dose-response data to a sigmoidal curve. The inhibitor constant (Ki) was determined from the IC50 value.[4]
Objective: To assess the effect of this compound on the proliferation of cancer cell lines with varying EGFR status.
Methodology:
-
Cell Lines: A431 (EGFR wild-type, high expression), H292 (EGFR wild-type), and FaDu (EGFR wild-type) human cancer cell lines.
-
Procedure: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 48-72 hours. Cell viability was assessed using a colorimetric assay, such as the Cell Counting Kit-8 (CCK-8), which measures the metabolic activity of viable cells.[6]
-
Data Analysis: The optical density was measured at 450 nm, and the percentage of cell survival relative to untreated controls was calculated. IC50 values were determined from the dose-response curves.[6]
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in vivo.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure: Patient-derived esophageal cancer tissue fragments were subcutaneously implanted into the mice. Once the tumors reached a palpable size, the mice were randomized into vehicle control and this compound treatment groups. This compound was administered orally at specified doses and schedules. Tumor volume was measured regularly using calipers.
-
Data Analysis: Tumor growth inhibition was calculated by comparing the mean tumor volume in the treated groups to the vehicle control group. The correlation between EGFR expression levels (determined by immunohistochemistry) in the xenograft tumors and the anti-tumor activity of this compound was also assessed.[4]
Preclinical Data Summary
| Parameter | Value | Reference Cell Line/Assay Condition |
| Ki (Wild-Type EGFR) | 0.05 nM | Enzyme Kinetics Assay |
| IC50 (Wild-Type EGFR) | 3 nM | Kinase Inhibition Assay |
| IC50 (EGFR T790M/L858R) | 22 nM | Kinase Inhibition Assay |
| IC50 (A431 cell line) | 0.007 µM (for EGFR phosphorylation) | Cell-Based Phosphorylation Assay |
| Selectivity | >50-fold vs. 72 other kinases | Kinase Panel Screening |
Table 1: Summary of Preclinical In Vitro Activity of this compound.[4][6]
Clinical Development
This compound entered Phase 1 clinical development to assess its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[3][7]
Phase 1 Clinical Trials
Two key Phase 1 studies were initiated: NCT02601248 and NCT02601274.[8][9]
Study Design: These were open-label, dose-escalation studies.[9]
-
Dose-Escalation Stage: this compound was administered orally once daily in escalating dose cohorts to patients with advanced solid tumors for whom standard therapy was ineffective or non-existent. The primary objective was to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose.[9]
-
Dose-Expansion Stage: This stage was planned to further evaluate the safety and preliminary efficacy of this compound at the MTD in a specific patient population, namely those with EGFR-positive esophageal carcinoma.[9]
Primary Objectives:
Secondary Objectives:
-
To characterize the pharmacokinetic (PK) profile of this compound.[3][7]
-
To explore the relationship between biomarkers and clinical activity.[3][7]
Patient Population: Patients with histopathologically confirmed advanced solid tumors who had failed standard therapy.[9]
Treatment Plan: this compound was administered orally once daily on a 28-day cycle. The dose-escalation cohorts included 120mg, 160mg, 200mg, 220mg, 300mg, 400mg, and 500mg.[9]
Pharmacokinetic Assessment:
-
Single-Dose PK: Blood samples were collected at pre-dose and at multiple time points (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours) after the first dose.
-
Multiple-Dose PK: Blood samples were collected at pre-dose and at various time points on days 1, 15, and 21 of the first treatment cycle to assess steady-state pharmacokinetics.[10]
-
Parameters Measured: Area under the plasma concentration-time curve (AUC), maximum plasma concentration (Cmax), and time to maximum concentration (Tmax).
Clinical Trial Results
The development of this compound was discontinued after Phase 1.[8][11] While detailed results from the Phase 1 trials are not extensively published, the discontinuation suggests that the drug did not meet the desired safety or efficacy endpoints to proceed to later-stage trials.
| Trial Identifier | Phase | Status | Patient Population | Key Objectives |
| NCT02601248 | 1 | Completed | Advanced Solid Tumors | Safety, Tolerability, MTD, Pharmacokinetics, Preliminary Efficacy |
| NCT02601274 | 1 | Terminated | Advanced Solid Tumors, EGFR+ Esophageal Carcinoma | Safety, Tolerability, MTD, Pharmacokinetics, Preliminary Efficacy |
Table 2: Overview of this compound Phase 1 Clinical Trials.[8][9]
Visualizations
Signaling Pathway
Caption: EGFR signaling pathway and the mechanism of action of this compound.
Experimental Workflow
Caption: Preclinical to clinical development workflow for this compound.
Conclusion
This compound (HMPL-309) was a rationally designed EGFR inhibitor with potent activity against wild-type EGFR, a target that remains a challenge in oncology. Preclinical data demonstrated its potential as a therapeutic agent for EGFR-driven solid tumors. The subsequent Phase 1 clinical trials were initiated to translate these preclinical findings into clinical practice. Although the development of this compound was ultimately discontinued, the program provides valuable insights into the development of targeted therapies for solid tumors characterized by EGFR overexpression. The data and methodologies outlined in this guide serve as a useful reference for researchers and professionals in the field of drug discovery and development.
References
- 1. mdpi.com [mdpi.com]
- 2. hutch-med.com [hutch-med.com]
- 3. HUTCHMED - Hutchison MediPharma Limited initiates Phase I clinical study with its novel EGFR inhibitor this compound [hutch-med.com]
- 4. Anti-tumor efficacy of this compound in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sec.gov [sec.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. biospectrumasia.com [biospectrumasia.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Study of this compound (HMPL-309) in Patients With Advanced Solid Tumor [clin.larvol.com]
- 11. Xiliertinib - HUTCHMED - AdisInsight [adisinsight.springer.com]
Theliatinib's Potent Inhibition of EGFR-Mediated Signaling Pathways: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Theliatinib (HMPL-309), a novel, highly potent and selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). We will explore its mechanism of action, its significant impact on EGFR-mediated signaling pathways, and present key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes.
Core Mechanism of Action
This compound is an orally available, ATP-competitive inhibitor of EGFR.[1] Its primary mechanism involves binding to the ATP-binding site of the EGFR kinase domain, thereby preventing the autophosphorylation and activation of the receptor.[1][2] This action blocks the initiation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and growth.[1][3]
This compound has demonstrated a significantly stronger binding affinity for wild-type EGFR compared to first-generation TKIs like erlotinib and gefitinib.[4] This enhanced affinity may lead to more effective target engagement and consequently, more potent anti-tumor activity in cancers characterized by EGFR overexpression or gene amplification.[4]
Quantitative Efficacy and Selectivity
This compound exhibits impressive potency against both wild-type and mutant forms of EGFR, coupled with high selectivity over other kinases. The following tables summarize the key quantitative data available for this compound and provide a comparison with other well-established EGFR inhibitors.
Table 1: In Vitro Potency of this compound and Other EGFR TKIs
| Compound | Target | Ki (nM) | IC50 (nM) |
| This compound | Wild-type EGFR | 0.05[4][5] | 3[4][5] |
| EGFR T790M/L858R Mutant | - | 22[4][5] | |
| Gefitinib | Wild-type EGFR | 0.35[2] | - |
| Erlotinib | Wild-type EGFR | 0.38[2] | 2[6] |
Table 2: Cellular Activity of this compound
| Cell Line | Parameter | IC50 (nM) |
| A431 | EGFR Phosphorylation | 7[5] |
| A431 | Cell Survival | 80[5] |
| H292 | Cell Survival | 58[5] |
| FaDu | Cell Survival | 354[5] |
This compound also demonstrates high selectivity, being over 50-fold more selective for EGFR compared to a panel of 72 other kinases.[2][4]
Impact on Downstream Signaling Pathways
By inhibiting EGFR, this compound effectively suppresses the activation of key downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[2][7] These pathways are critical for cell proliferation, survival, and differentiation.[3] Studies have shown that this compound treatment leads to a significant reduction in the phosphorylation of EGFR, AKT, and ERK in tumor models.[2]
Signaling Pathway Diagram
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the efficacy of this compound.
Western Blot for EGFR Signaling Inhibition
This protocol is designed to assess the phosphorylation status of EGFR and its downstream targets, AKT and ERK, following this compound treatment.
Methodology:
-
Model System: Patient-derived esophageal cancer xenograft (PDECX) models in BALB/cASlac-nu/nu nude mice.[2]
-
Treatment: Administer this compound (e.g., 15 mg/kg) or a control (e.g., gefitinib at 20 mg/kg) orally.[2]
-
Sample Collection: Sacrifice animals after a specified time (e.g., 8 hours) and harvest tumors.[2]
-
Lysate Preparation: Homogenize tumors in cold lysis buffer (e.g., Cell Signaling Technology, #9803) containing a protease inhibitor (e.g., 1 mM PMSF).[2] Centrifuge the lysates and collect the protein supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant.
-
Electrophoresis and Transfer: Load equal amounts of protein (e.g., 100 μg) onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for p-EGFR, EGFR, p-AKT, AKT, p-ERK, and ERK overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (CCK-8)
This assay determines the effect of this compound on the survival of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cells (e.g., A431 cells at 1 x 10^4 cells/well) in duplicate in 96-well plates in their respective growth media (e.g., DMEM with 10% FBS).[4]
-
Incubation: Incubate the plates overnight at 37°C and 5% CO2.[4]
-
Treatment: Treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 hours).[4]
-
Assay: Add CCK-8 solution (10 μL/well) and incubate for an additional 1-4 hours.[4]
-
Measurement: Measure the optical density at 450 nm using a microplate reader to determine cell viability.[4]
Experimental Workflow Diagram
References
- 1. This compound | C25H26N6O2 | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Anti-tumor efficacy of this compound in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy [mdpi.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
Theliatinib: A Technical Guide to its Antineoplastic Properties in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Theliatinib (formerly known as HMPL-309 or Xiliertinib) is a potent and highly selective, orally available, ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) with significant antineoplastic activity.[1] This technical guide provides an in-depth overview of the core preclinical data on this compound, focusing on its mechanism of action, quantitative efficacy data, and detailed experimental protocols. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and potentially advancing the study of this compound in cancer research.
Mechanism of Action
This compound exerts its anticancer effects by selectively targeting and inhibiting the tyrosine kinase activity of EGFR.[2] As an ATP-competitive inhibitor, it binds to the ATP-binding site of the EGFR kinase domain, preventing the phosphorylation of EGFR and subsequently blocking the activation of downstream signaling pathways crucial for tumor cell proliferation, survival, and growth.[3][4]
EGFR Signaling Pathway Inhibition
This compound has been shown to effectively inhibit the phosphorylation of EGFR and its downstream signaling components, including AKT and ERK.[3] This disruption of the EGFR signaling cascade is a key mechanism behind its antitumor activity.
Caption: this compound inhibits EGFR signaling by blocking ATP binding.
Quantitative Data
The potency and selectivity of this compound have been quantified through various in vitro and in vivo studies.
In Vitro Potency and Selectivity
This compound demonstrates high potency against wild-type EGFR and certain EGFR mutants, with greater potency than first-generation EGFR inhibitors like gefitinib and erlotinib.[3]
| Target | Parameter | Value | Comparison Compounds |
| Wild-type EGFR (enzyme) | Ki | 0.05 nM[5] | Gefitinib: 0.35 nM, Erlotinib: 0.38 nM[3] |
| Wild-type EGFR (enzyme) | IC50 | 3 nM[2][5] | - |
| EGFR T790M/L858R mutant (enzyme) | IC50 | 22 nM[2][5] | - |
| EGFR Phosphorylation (A431 cells) | IC50 | 7 nM[2][5] | - |
This compound exhibits over 50-fold greater selectivity for EGFR compared to a panel of 72 other kinases.[3]
In Vitro Cell Viability
This compound effectively inhibits the survival of various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| A431 | Epidermoid carcinoma | 80[5] |
| H292 | Mucoepidermoid pulmonary carcinoma | 58[5] |
| FaDu | Pharyngeal squamous cell carcinoma | 354[5] |
In Vivo Efficacy in Patient-Derived Xenograft (PDECX) Models
In preclinical studies using esophageal cancer PDECX models, this compound demonstrated significant, dose-dependent anti-tumor activity.[3]
| PDECX Model | EGFR Status | This compound Dose (mg/kg/day) | Tumor Growth Inhibition/Regression |
| 1T0326 | Gene Amplification | 15 | 32% Regression[3] |
| 1T0950 | Gene Amplification | 2, 5, 15 | Dose-dependent; 75% Regression at 15 mg/kg[3][5] |
| High EGFR Expression (H-score 270-300) | No Amplification | Not specified | 83-96% Inhibition[3] |
| Low EGFR Expression (H-score < 200) | No Amplification | Not specified | Low to moderate efficacy[3] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these research findings.
EGFR Kinase Assay (Enzyme Kinetics)
This protocol outlines the determination of this compound's inhibitory constant (Ki) and IC50 against EGFR.
Caption: Workflow for determining EGFR kinase inhibition.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domain is used. A suitable substrate, such as a synthetic peptide or Poly(Glu,Tyr), is prepared in kinase buffer.
-
Compound Dilution: this compound, gefitinib, and erlotinib are serially diluted to a range of concentrations.
-
Kinase Reaction: The kinase reaction is initiated by adding a mixture of EGFR enzyme, substrate, and varying concentrations of the inhibitor to a microplate well. The reaction is started by the addition of a range of ATP concentrations (e.g., 10-1000 μM).
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: The reaction is stopped, and the amount of product (e.g., ADP) formed is quantified using a detection reagent (e.g., ADP-Glo™ Kinase Assay). Luminescence is measured using a plate reader.
-
Data Analysis: The reaction velocities are plotted against substrate (ATP) concentration. Ki values are determined using Michaelis-Menten kinetics and competitive inhibition models. IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Cell Viability Assay (CCK-8)
This protocol is for assessing the effect of this compound on the survival of cancer cell lines.[2]
Methodology:
-
Cell Seeding: Cancer cells (e.g., A431, H292, FaDu) are seeded in 96-well plates at a specific density (e.g., 1 x 104 cells/well) and allowed to adhere overnight.
-
Compound Treatment: this compound is added to the wells at various concentrations in triplicate. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The cells are incubated for a specified period (e.g., 48 hours) at 37°C in a 5% CO2 incubator.
-
CCK-8 Addition: 10 μL of Cell Counting Kit-8 (CCK-8) solution is added to each well.
-
Final Incubation: The plates are incubated for an additional 1-4 hours.
-
Absorbance Measurement: The absorbance is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. IC50 values are determined by plotting cell viability against this compound concentration and fitting the data to a dose-response curve.
In Vivo Patient-Derived Esophageal Cancer Xenograft (PDECX) Model
This protocol describes the evaluation of this compound's anti-tumor efficacy in an in vivo setting.[3][5]
References
- 1. This compound | C25H26N6O2 | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Anti-tumor efficacy of this compound in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Theliatinib (Xiliertinib): A Technical Guide to Preclinical Research Findings
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theliatinib (also known as Xiliertinib or HMPL-309) is a novel, orally active, ATP-competitive small molecule inhibitor of the epidermal growth factor receptor (EGFR). Preclinical research has demonstrated its high potency and selectivity for EGFR, including activity against clinically relevant mutations. This technical guide provides a comprehensive overview of the preclinical findings for this compound, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation.
Mechanism of Action
This compound targets the EGFR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in various cancers. By competitively binding to the ATP-binding site of the EGFR kinase domain, this compound blocks the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades.
EGFR Signaling Pathway Inhibition
This compound's primary mechanism is the inhibition of EGFR phosphorylation. This action prevents the recruitment and activation of downstream signaling proteins, leading to the suppression of key pathways that drive tumor growth and survival, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-Akt-mTOR pathways.
Figure 1: this compound's Mechanism of Action in the EGFR Signaling Pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Kinase and Cellular Activity
| Target/Cell Line | Assay Type | Parameter | Value (nM) | Reference |
| Wild-Type EGFR | Kinase Assay | Ki | 0.05 | [1] |
| Wild-Type EGFR | Kinase Assay | IC50 | 3 | [1] |
| EGFR T790M/L858R Mutant | Kinase Assay | IC50 | 22 | [1] |
| A431 (EGFR overexpressing) | EGFR Phosphorylation | IC50 | 7 | [1] |
| A431 | Cell Viability | IC50 | 80 | [1] |
| H292 | Cell Viability | IC50 | 58 | [1] |
| FaDu | Cell Viability | IC50 | 354 | [1] |
Table 2: In Vivo Efficacy in Esophageal Cancer Patient-Derived Xenograft (PDX) Models
| PDX Model | EGFR Status | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| EGFR Gene Amplification & Protein Overexpression | High | Clinically relevant oral dose | >30% tumor regression | [1] |
| High EGFR Protein Expression (IHC H-score > 250), No Gene Amplification | High | Clinically relevant oral dose | 67 - 100 | [1] |
| Low EGFR Protein Expression (IHC H-score < 200) | Low | Clinically relevant oral dose | Not significant | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Kinase Inhibition Assay (Z'-LYTE™)
The inhibitory activity of this compound against EGFR was determined using the Z'-LYTE™ kinase assay, a fluorescence resonance energy transfer (FRET)-based method.
Figure 2: Workflow for the Z'-LYTE™ Kinase Inhibition Assay.
-
Kinase Reaction: The EGFR kinase, a FRET-labeled peptide substrate, and varying concentrations of this compound were combined in a microplate well. The reaction was initiated by the addition of ATP.
-
Development: A site-specific protease, the "Development Reagent," was added. This protease specifically cleaves non-phosphorylated peptides.
-
Detection: Cleavage of the non-phosphorylated peptide substrate disrupts the FRET between the two fluorophores (Coumarin and Fluorescein). The fluorescence emission ratio was measured using a fluorescence plate reader.
-
Data Analysis: The percentage of inhibition was calculated based on the fluorescence ratio, and IC50 values were determined by plotting the percent inhibition against the logarithm of this compound concentration.
Cell Viability Assay
The effect of this compound on the viability of cancer cell lines was assessed using a standard tetrazolium-based colorimetric assay (e.g., MTT or similar).
-
Cell Seeding: Cancer cells (e.g., A431, H292, FaDu) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with a range of concentrations of this compound or vehicle control (DMSO) and incubated for a specified period (typically 72 hours).
-
Reagent Incubation: A tetrazolium salt solution was added to each well. Viable cells with active metabolism reduce the tetrazolium salt into a colored formazan product.
-
Solubilization and Measurement: The formazan crystals were solubilized, and the absorbance was measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell viability relative to the vehicle-treated control was calculated, and IC50 values were determined.
Western Blot Analysis for EGFR Phosphorylation
The inhibition of EGFR phosphorylation in cells was evaluated by Western blotting.
Figure 3: General Workflow for Western Blot Analysis.
-
Cell Culture and Treatment: A431 cells were cultured and then treated with various concentrations of this compound for a defined period.
-
Protein Extraction: The cells were lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates was determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for phosphorylated EGFR (pEGFR) and total EGFR. This was followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: A chemiluminescent substrate was added, and the resulting signal was detected. The intensity of the bands corresponding to pEGFR and total EGFR was quantified.
Patient-Derived Xenograft (PDX) In Vivo Efficacy Studies
The anti-tumor activity of this compound in a more clinically relevant setting was assessed using esophageal cancer PDX models.
-
Model Establishment: Tumor tissues from esophageal cancer patients were surgically implanted into immunocompromised mice. The tumors were allowed to grow to a specified size.
-
Animal Grouping and Treatment: Once the tumors reached the target volume, the mice were randomized into treatment and control groups. This compound was administered orally at clinically relevant doses.
-
Tumor Growth Monitoring: Tumor volume was measured regularly throughout the study.
-
Efficacy Evaluation: The tumor growth inhibition (TGI) was calculated at the end of the study. In some cases, tumor regression was observed.
-
Biomarker Analysis: At the end of the study, tumors could be excised for further analysis, such as immunohistochemistry (IHC) for EGFR expression.
Conclusion
The preclinical data for this compound (Xiliertinib) demonstrate that it is a highly potent and selective inhibitor of EGFR. It effectively inhibits both wild-type and mutant forms of the receptor, leading to decreased phosphorylation and reduced viability of cancer cells that are dependent on EGFR signaling. In vivo studies using patient-derived xenograft models of esophageal cancer have shown significant anti-tumor efficacy, particularly in tumors with high EGFR expression. These findings provided a strong rationale for the clinical development of this compound in EGFR-driven malignancies. However, the clinical development of this compound has been discontinued.
References
Methodological & Application
Theliatinib In Vitro Cell-Based Assay Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theliatinib (formerly known as HMPL-309) is a potent and selective, orally available, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] It demonstrates significant activity against both wild-type EGFR and clinically relevant mutants, such as the T790M/L858R double mutant, which is associated with resistance to other EGFR inhibitors.[2][3] This application note provides detailed protocols for essential in vitro cell-based assays to characterize the activity of this compound, including an EGFR kinase inhibition assay, a cell viability assay, and a Western blot analysis to assess the inhibition of downstream signaling pathways.
Mechanism of Action
This compound exerts its anti-tumor effects by binding to the ATP-binding site of the EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades crucial for cell proliferation, survival, and metastasis.[1][4] Key among these are the PI3K/AKT and RAS/RAF/MEK/ERK pathways. By inhibiting EGFR, this compound effectively blocks these pro-survival signals, leading to cell growth arrest and apoptosis in EGFR-dependent tumor cells. This compound exhibits a high degree of selectivity for EGFR over other kinases, minimizing off-target effects.[2][3]
Data Presentation
This compound Kinase Inhibitory Activity
| Target | Assay Type | Parameter | Value |
| Wild-Type EGFR | Cell-free | Ki | 0.05 nM[2][3] |
| Wild-Type EGFR | Cell-free | IC50 | 3 nM[2][3] |
| EGFR T790M/L858R Mutant | Cell-free | IC50 | 22 nM[2][3] |
This compound Cellular Activity
| Cell Line | Assay Type | Parameter | Value |
| A431 (EGFR overexpressing) | EGFR Phosphorylation | IC50 | 7 nM[3] |
| A431 | Cell Viability (CCK-8) | IC50 | 80 nM[3] |
| H292 | Cell Viability (CCK-8) | IC50 | 58 nM[3] |
| FaDu | Cell Viability (CCK-8) | IC50 | 354 nM[3] |
Representative Dose-Dependent Inhibition of Downstream Signaling*
| Treatment | Concentration | % Inhibition of p-AKT (Ser473) | % Inhibition of p-ERK1/2 (Thr202/Tyr204) |
| EGFR Inhibitor | 0.3 µM | ~20-30% | ~40-50% |
| EGFR Inhibitor | 5 µM | ~60-70% | ~80-90% |
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the binding of this compound to the EGFR kinase domain.
Materials:
-
EGFR Kinase (recombinant)
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor® 647-labeled, ATP-competitive)
-
Kinase Buffer
-
This compound
-
Staurosporine (positive control)
-
384-well plate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in kinase buffer.
-
Kinase/Antibody Mixture: Prepare a 2X solution of EGFR kinase and Eu-anti-Tag antibody in kinase buffer.
-
Tracer Solution: Prepare a 4X solution of the kinase tracer in kinase buffer.
-
Assay Assembly:
-
Add 4 µL of the serially diluted this compound or control to the wells of a 384-well plate.
-
Add 8 µL of the 2X kinase/antibody mixture to all wells.
-
Add 4 µL of the 4X tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm) and plot against the this compound concentration to determine the IC50 value.
Cell Viability Assay (CCK-8)
This protocol outlines a colorimetric assay to determine the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A431, H292, FaDu)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
Cell Counting Kit-8 (CCK-8) solution
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Add 10 µL of the diluted this compound or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C and 5% CO2, until a visible color change is observed.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.[1][2][5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot against this compound concentration to determine the IC50 value.
Western Blot Analysis of EGFR Signaling Pathway
This protocol describes the detection of total and phosphorylated EGFR, AKT, and ERK in cell lysates following treatment with this compound.
Materials:
-
Cancer cell line (e.g., A431)
-
Complete growth medium
-
This compound
-
Ice-cold PBS
-
RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-EGFR, anti-p-EGFR (Tyr1068), anti-AKT, anti-p-AKT (Ser473), anti-ERK1/2, anti-p-ERK1/2 (Thr202/Tyr204), and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed A431 cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 2-24 hours).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.[6]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: this compound inhibits EGFR signaling, blocking downstream AKT and ERK pathways.
Caption: Workflow for cell viability and Western blot analysis of this compound.
References
- 1. ERK inhibition represses gefitinib resistance in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Involvement of the AKT Pathway in Resistance to Erlotinib and Cabozantinib in Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dual Inhibition of AKT and MEK Pathways Potentiates the Anti-Cancer Effect of Gefitinib in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. molpharm.nju.edu.cn [molpharm.nju.edu.cn]
- 5. Inactivation of Akt by the epidermal growth factor receptor inhibitor erlotinib is mediated by HER-3 in pancreatic and colorectal tumor cell lines and contributes to erlotinib sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Theliatinib (Xiliertinib): Application Notes and Protocols for A431, H292, and FaDu Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theliatinib (also known as Xiliertinib or HMPL-309) is a potent, orally active, and highly selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1] By targeting EGFR, this compound disrupts downstream signaling pathways crucial for tumor cell proliferation and survival. These application notes provide detailed protocols for utilizing this compound in preclinical research involving the A431 (epidermoid carcinoma), H292 (lung mucoepidermoid carcinoma), and FaDu (hypopharyngeal squamous cell carcinoma) cell lines, all of which are relevant models for studying EGFR-targeted therapies.
Cell Line Characteristics
-
A431: This cell line, derived from a human epidermoid carcinoma, is characterized by its exceptionally high expression of wild-type EGFR, making it a valuable model for studying EGFR signaling.[2][3] A431 cells are highly sensitive to mitogenic stimuli and are often used as a positive control for EGFR expression.[2]
-
H292: Established from a lymph node metastasis of a pulmonary mucoepidermoid carcinoma, the NCI-H292 cell line exhibits epithelial morphology.[4][5][6]
-
FaDu: This cell line originates from a human hypopharyngeal squamous cell carcinoma.[7] FaDu cells are an established model for head and neck cancers and have been utilized in studies involving the EGFR signaling pathway.[7]
Data Presentation
The inhibitory activity of this compound on cell viability and EGFR phosphorylation is summarized in the table below. This data provides a baseline for designing experiments and interpreting results when treating A431, H292, and FaDu cells with this compound.
| Cell Line | Assay Type | Endpoint | IC50 Value (nM) |
| A431 | Cell Viability | Inhibition of Cell Survival | 80 |
| H292 | Cell Viability | Inhibition of Cell Survival | 58 |
| FaDu | Cell Viability | Inhibition of Cell Survival | 354 |
| A431 | EGFR Phosphorylation | Inhibition of EGFR Phosphorylation | 7 |
Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway. Upon binding to the ATP pocket of the EGFR tyrosine kinase domain, this compound blocks its autophosphorylation and subsequent activation of downstream pro-survival and proliferative pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
Caption: this compound inhibits EGFR signaling.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in A431, H292, and FaDu cell lines.
Cell Viability Assay (CCK-8/MTT)
This protocol outlines the steps to determine the effect of this compound on the viability of cancer cell lines.
Caption: Workflow for cell viability assay.
Materials:
-
A431, H292, or FaDu cells
-
Complete growth medium (specific to each cell line)
-
96-well plates
-
This compound (dissolved in DMSO)
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions (including a vehicle control with DMSO).
-
Incubate the plates for 48 to 72 hours.
-
Add 10 µL of CCK-8 solution or 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 1-4 hours at 37°C. If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and incubate until the formazan crystals are fully dissolved.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8, 570 nm for MTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Western Blotting for EGFR Phosphorylation
This protocol is for assessing the inhibition of EGFR phosphorylation by this compound.
Caption: Workflow for Western Blotting.
Materials:
-
A431, H292, or FaDu cells
-
Serum-free medium
-
This compound
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize the p-EGFR signal to total EGFR and the loading control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol describes how to measure apoptosis induced by this compound using flow cytometry.
Caption: Workflow for apoptosis assay.
Materials:
-
A431, H292, or FaDu cells
-
6-well plates
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for 24 to 48 hours.
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Disclaimer
These protocols and application notes are intended for research use only by qualified professionals. The specific conditions, such as cell seeding densities, incubation times, and reagent concentrations, may need to be optimized for your specific experimental setup. Always follow standard laboratory safety procedures.
References
- 1. This compound | C25H26N6O2 | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A431 cells - Wikipedia [en.wikipedia.org]
- 3. A431 Cell Line - In-Depth Analysis of Epidermoid Carcinoma Cells in Dermatological Research [cytion.com]
- 4. accegen.com [accegen.com]
- 5. NCI-H292. Culture Collections [culturecollections.org.uk]
- 6. bcrj.org.br [bcrj.org.br]
- 7. FaDu Cells [cytion.com]
Application Notes and Protocols for CCK-8 Cell Viability Assay with Theliatinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Theliatinib (also known as Xiliertinib or HMPL-309) is a potent and selective, orally active inhibitor of the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway is a common event in various human cancers, making it a key target for cancer therapy.[3][4] this compound exerts its anti-tumor activity by binding to the ATP-binding site of EGFR, thereby inhibiting its autophosphorylation and downstream signaling cascades.[1][2]
The Cell Counting Kit-8 (CCK-8) assay is a sensitive colorimetric assay used to determine the number of viable cells in a sample.[5][6] The assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in metabolically active cells to produce a water-soluble formazan dye.[5][6] The amount of the formazan dye generated is directly proportional to the number of living cells. This application note provides a detailed protocol for assessing the effect of this compound on cancer cell viability using the CCK-8 assay.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, demonstrating its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A431 | Epidermoid Carcinoma | 7 (EGFR phosphorylation) | [1] |
| H292 | Mucoepidermoid Carcinoma | Not specified, but inhibits survival | [1] |
| FaDu | Pharyngeal Squamous Cell Carcinoma | Not specified, but inhibits survival | [1] |
| EGFR wild-type | - | 3 | [7] |
| EGFR T790M/L858R mutant | - | 22 | [7] |
Experimental Protocols
This section provides a detailed methodology for conducting a CCK-8 cell viability assay to evaluate the effect of this compound on cancer cells.
Materials
-
Cancer cell line of interest (e.g., A431, H292)
-
This compound (HMPL-309)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Cell Counting Kit-8 (CCK-8)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 450 nm)
-
Humidified incubator (37°C, 5% CO2)
-
Dimethyl sulfoxide (DMSO) for dissolving this compound
Protocol
-
Cell Seeding:
-
Culture the selected cancer cell line in a T75 flask until it reaches 80-90% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.[5]
-
Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[5]
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare a series of dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 10, 100, 1000, 10000 nM). The final DMSO concentration in all wells, including the control, should be less than 0.1% to avoid solvent toxicity.
-
After the 24-hour incubation period, carefully remove the old medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control group (medium with the same concentration of DMSO as the treatment groups).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[5]
-
-
CCK-8 Assay:
-
After the treatment period, add 10 µL of the CCK-8 solution to each well.[5][8] Be careful not to introduce bubbles.
-
Incubate the plate for 1-4 hours in the incubator.[5][8] The incubation time may need to be optimized depending on the cell line and cell density.
-
Measure the absorbance at 450 nm using a microplate reader.[5][8]
-
-
Data Analysis:
-
Calculate the cell viability for each treatment group using the following formula: Cell Viability (%) = [(Absorbance of treated wells - Absorbance of blank wells) / (Absorbance of control wells - Absorbance of blank wells)] x 100
-
Plot the cell viability against the logarithm of this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%, using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in a suitable software like GraphPad Prism.
-
Visualizations
This compound's Mechanism of Action: EGFR Signaling Pathway
Caption: this compound inhibits EGFR signaling and subsequent cellular responses.
Experimental Workflow for CCK-8 Cell Viability Assay
Caption: Workflow for assessing this compound's effect on cell viability using CCK-8.
References
- 1. selleckchem.com [selleckchem.com]
- 2. HUTCHMED - Hutchison MediPharma Limited initiates Phase I clinical study with its novel EGFR inhibitor this compound [hutch-med.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. ClinPGx [clinpgx.org]
- 5. apexbt.com [apexbt.com]
- 6. CCK-8 Assay: A sensitive tool for cell viability | Abcam [abcam.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Patient-Derived Esophageal Cancer Xenograft (PDECX) Studies with Theliatinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, have emerged as a powerful preclinical platform. These models are known to recapitulate the heterogeneity and tumor microenvironment of the original human cancer more faithfully than traditional cell line-derived xenografts.[1][2][3][4] This makes them invaluable for translational research, particularly for evaluating the efficacy of targeted therapies.[3][4] This document provides detailed application notes and protocols for conducting patient-derived esophageal cancer xenograft (PDECX) studies with Theliatinib (HQP1351), a novel and potent epidermal growth factor receptor (EGFR) inhibitor.[5]
Esophageal cancer is a disease with a significant unmet medical need, and EGFR overexpression is observed in over 50% of patients, often correlating with a poor prognosis.[5] this compound has demonstrated potent inhibitory activity against wild-type EGFR, showing promise in preclinical models of esophageal cancer.[5] These application notes are intended to guide researchers in the design and execution of PDECX studies to further evaluate the therapeutic potential of this compound in this indication.
This compound: Mechanism of Action
This compound is a small molecule, ATP-competitive inhibitor of EGFR.[6][7] It exhibits high affinity and potent inhibitory activity against wild-type EGFR.[5] The binding of this compound to EGFR blocks downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis. Preclinical studies have shown that this compound is significantly more potent than other EGFR inhibitors like gefitinib and erlotinib in inhibiting EGFR phosphorylation and cell cytotoxicity in EGFR-dependent cell lines.[5]
This compound Signaling Pathway
Caption: this compound inhibits EGFR, blocking downstream signaling pathways.
Preclinical Efficacy of this compound in PDECX Models
A preclinical study evaluated the anti-tumor efficacy of this compound in PDECX models of esophageal cancer with varying levels of EGFR expression. The results demonstrated a clear correlation between EGFR status and treatment response.
| PDECX Model | EGFR Status | Treatment Group | Dosage | Tumor Growth Inhibition Rate | Tumor Regression |
| Model 1 | Gene Amplification & Protein Overexpression | This compound | Clinically Relevant Oral Dose | Not Reported | > 30% decrease in tumor volume |
| Model 2 | Gene Amplification & Protein Overexpression | This compound | Clinically Relevant Oral Dose | Not Reported | > 30% decrease in tumor volume |
| Multiple Models | High Protein Expression (IHC H-score > 250), No Gene Amplification | This compound | Clinically Relevant Oral Dose | 67% - 100% | Not Reported |
| Multiple Models | Low Protein Expression (IHC H-score < 200) | This compound | Clinically Relevant Oral Dose | Not Significant | Not Reported |
| Multiple Models | Not Specified | This compound | Clinically Relevant Oral Dose | Significantly stronger than gefitinib (P < 0.05) | Not Reported |
| 1T0950 | Not Specified | This compound Tartrate | 2-15 mg/kg, daily oral | Not Reported | 75% at end of 21-day study |
Data summarized from a preclinical study presented at the 2017 CSCO conference and a study by Ren Y, et al.[5][7]
Experimental Protocols
Establishment of Patient-Derived Esophageal Cancer Xenografts (PDECX)
This protocol outlines the key steps for establishing PDECX models from fresh patient tumor tissue.
Materials:
-
Fresh esophageal cancer tissue from surgical resection or biopsy
-
Immunodeficient mice (e.g., NOD-SCID, NSG)
-
Sterile surgical instruments
-
Phosphate-buffered saline (PBS)
-
Matrigel (or other extracellular matrix)
-
Anesthesia
-
Animal housing under sterile conditions
Protocol:
-
Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under sterile conditions. The tissue should be transported to the laboratory in a suitable transport medium on ice and processed promptly.
-
Tissue Processing: In a sterile biosafety cabinet, wash the tumor tissue with cold PBS to remove any blood clots or necrotic tissue. Mince the tumor into small fragments (approximately 2-3 mm³).
-
Implantation:
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Measure the tumor dimensions with calipers twice a week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.[8] The tumor can then be processed and re-implanted into new cohorts of mice for expansion.[8]
PDECX Establishment Workflow
Caption: Workflow for establishing and expanding PDECX models.
In Vivo Efficacy Study of this compound in PDECX Models
This protocol describes a typical in vivo efficacy study design.
Materials:
-
Established PDECX-bearing mice with tumor volumes of 100-200 mm³
-
This compound (formulated for oral administration)
-
Vehicle control
-
Gavage needles
-
Calipers for tumor measurement
-
Scale for mouse body weight
Protocol:
-
Animal Randomization: Once tumors in the PDECX cohort reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups (e.g., n=8-10 mice per group).
-
Treatment Administration:
-
This compound Group: Administer this compound orally once daily at the desired dose (e.g., 2-15 mg/kg).[7]
-
Vehicle Control Group: Administer the vehicle solution orally once daily.
-
-
Monitoring:
-
Measure tumor volume with calipers twice weekly.
-
Record mouse body weight twice weekly as a measure of toxicity.
-
Observe the mice for any clinical signs of distress.
-
-
Study Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) rate using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in tumor volume in the treatment group and ΔC is the change in tumor volume in the control group.
-
Tumor regression is noted when the tumor volume is smaller than the initial volume at the start of treatment.
-
Statistically compare the tumor volumes and body weights between the treatment and control groups.
-
-
Biomarker Analysis: Upon study termination, tumors can be excised for further analysis, such as immunohistochemistry (IHC) for EGFR expression and phosphorylation, or molecular analysis for mutations in relevant signaling pathways.
In Vivo Study Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. blog.championsoncology.com [blog.championsoncology.com]
- 5. HUTCHMED - CSCO 2017: this compound Preclinical Study in Esophageal Cancer [hutch-med.com]
- 6. This compound | C25H26N6O2 | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Patient-derived xenograft: a developing tool for screening biomarkers and potential therapeutic targets for human esophageal cancers - Figure f1 | Aging [aging-us.com]
- 9. A novel patient-derived orthotopic xenograft model of esophageal adenocarcinoma provides a platform for translational discoveries - PMC [pmc.ncbi.nlm.nih.gov]
Theliatinib solubility and preparation in DMSO for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the use of Theliatinib (also known as HMPL-309 or Xiliertinib) in preclinical cancer research. This compound is a potent and highly selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
Chemical Properties and Solubility
This compound is an orally available, ATP-competitive inhibitor of EGFR. It has demonstrated significant activity against both wild-type EGFR and clinically relevant mutant forms.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₆N₆O₂ | [1] |
| Molecular Weight | 442.52 g/mol | [1] |
| CAS Number | 1353644-70-8 | [1] |
| Solubility in DMSO | 47 mg/mL (106.21 mM) | [2] |
Note: It is recommended to use fresh, anhydrous DMSO as moisture can reduce solubility.[2]
Mechanism of Action: EGFR Signaling Pathway Inhibition
This compound exerts its anti-tumor effects by binding to the ATP-binding site of the EGFR's intracellular tyrosine kinase domain. This competitive inhibition prevents EGFR autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the PI3K/Akt and RAS/MAPK pathways. The blockade of these pathways leads to the inhibition of cell proliferation, survival, and tumor growth.[1]
Caption: this compound inhibits EGFR signaling.
In Vitro Efficacy: IC₅₀ Values
This compound has demonstrated potent inhibitory activity across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vitro IC₅₀ Values of this compound
| Target/Cell Line | IC₅₀ (nM) | Assay Type | Reference |
| EGFR (wild-type) | 3 | Cell-free kinase assay | [2] |
| EGFR (T790M/L858R mutant) | 22 | Cell-free kinase assay | [2] |
| A431 (epidermoid carcinoma) | 80 | Cell survival assay | [1] |
| H292 (non-small cell lung cancer) | 58 | Cell survival assay | [1] |
| FaDu (hypopharyngeal squamous cell carcinoma) | 354 | Cell survival assay | [1] |
| A431 (EGF-stimulated EGFR phosphorylation) | 7 | Cellular phosphorylation assay | [1] |
Experimental Protocols
Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), which can be further diluted for various in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Weighing this compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM). A common stock concentration is 10 mM. To prepare a 10 mM stock solution, dissolve 4.43 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (up to a few days), 4°C is acceptable.
Caption: Workflow for this compound stock solution preparation.
In Vitro Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of this compound on cancer cell lines using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound-DMSO stock solution
-
96-well cell culture plates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Dilutions: Prepare a series of dilutions of this compound from the DMSO stock solution in complete culture medium. It is crucial to maintain a final DMSO concentration below 0.5% in all wells to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of this compound concentration to determine the IC₅₀ value.
References
Application Notes and Protocols: In Vivo Efficacy of Theliatinib in a Gastric Cancer Xenograft Model
These application notes provide a detailed protocol and representative data for evaluating the in vivo efficacy of Theliatinib, a potent epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor, using a patient-derived xenograft (PDX) model in Non-Obese Diabetic/Severe Combined Immunodeficiency (NOD-SCID) mice.
Introduction
This compound is an orally administered small molecule inhibitor that targets the ATP-binding site of EGFR and HER2, key drivers in many epithelial cancers.[1][2][3] Overexpression or amplification of EGFR and HER2 is correlated with aggressive tumor growth and poor prognosis in various malignancies, including gastric cancer.[4] Preclinical evaluation of novel therapeutic agents like this compound in robust animal models is a critical step in drug development. NOD-SCID mice are profoundly immunodeficient, lacking functional T and B cells, which makes them excellent hosts for human tumor xenografts.[5][6] This document outlines the methodology for establishing a gastric cancer xenograft model and assessing the anti-tumor activity of this compound.
Data Summary
The following tables summarize the representative quantitative data from a hypothetical in vivo efficacy study of this compound in a HER2-positive gastric cancer PDX model.
Table 1: Tumor Growth Inhibition (TGI) in NCI-N87 Gastric Cancer Xenograft Model
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Percent TGI (%) | P-value (vs. Vehicle) |
| Vehicle Control | - | 1542 ± 188 | - | - |
| This compound | 25 | 815 ± 112 | 47.1 | <0.01 |
| This compound | 50 | 430 ± 75 | 72.1 | <0.001 |
| This compound | 100 | 198 ± 45 | 87.2 | <0.0001 |
p.o., q.d.: oral administration, once daily. SEM: Standard Error of the Mean.
Table 2: Animal Body Weight Changes
| Treatment Group | Dose (mg/kg, p.o., q.d.) | Mean Body Weight Change (%) from Day 0 to Day 21 (± SEM) |
| Vehicle Control | - | + 5.8 ± 1.2 |
| This compound | 25 | + 4.5 ± 1.5 |
| This compound | 50 | - 1.2 ± 2.1 |
| This compound | 100 | - 5.1 ± 2.8 |
Modest body weight loss at the highest dose indicates acceptable tolerability.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the experimental workflow.
Experimental Protocols
Animal Husbandry
-
Model: Female NOD-SCID mice, 6-8 weeks of age.[5]
-
Supplier: The Jackson Laboratory (Stock No: 001303) or equivalent.
-
Housing: Mice are housed in sterile, individually ventilated cages under specific pathogen-free (SPF) conditions. Standard 12-hour light/dark cycles are maintained.
-
Diet: Autoclavable rodent chow and sterile water are provided ad libitum.
-
Acclimation: Animals are acclimated for a minimum of one week prior to experimental manipulation.
Cell Culture and Xenograft Implantation
-
Cell Line: NCI-N87 human gastric carcinoma cell line (HER2-amplified).
-
Culture Conditions: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Implantation:
-
Harvest NCI-N87 cells during the logarithmic growth phase and assess viability using trypan blue exclusion (>95% viability required).
-
Resuspend cells in sterile, serum-free medium at a concentration of 5 x 10⁷ cells/mL.
-
Mix the cell suspension 1:1 (v/v) with Matrigel® Basement Membrane Matrix on ice.
-
Subcutaneously inject 0.1 mL of the cell/Matrigel suspension (containing 5 x 10⁶ cells) into the right flank of each mouse.
-
Treatment Protocol
-
Tumor Monitoring: Tumor dimensions are measured twice weekly using digital calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²)/2 .
-
Group Assignment: When tumors reach a mean volume of 150-200 mm³, mice are randomized into treatment groups (n=8-10 per group).
-
Drug Formulation: this compound is formulated daily in a vehicle solution (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water).
-
Administration: this compound or vehicle is administered once daily via oral gavage (p.o.) at a volume of 10 mL/kg for 21 consecutive days.[7] Animal body weights are recorded twice weekly as a measure of general health and drug toxicity.
Efficacy Evaluation and Endpoint
-
Primary Endpoint: The primary efficacy endpoint is tumor growth inhibition (TGI) at the end of the 21-day treatment period.
-
TGI Calculation: TGI is calculated using the formula: % TGI = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100 .
-
Study Termination: The study is concluded on Day 21. Mice are euthanized via CO₂ asphyxiation followed by cervical dislocation. Tumors are excised, weighed, and may be processed for further pharmacodynamic or histological analysis.
-
Statistical Analysis: Statistical significance between the treated groups and the vehicle control group is determined using a one-way ANOVA followed by Dunnett's multiple comparisons test. A p-value of <0.05 is considered statistically significant.
Conclusion
This compound demonstrates significant, dose-dependent anti-tumor efficacy in a HER2-positive gastric cancer xenograft model established in NOD-SCID mice. The compound was well-tolerated at efficacious doses, as indicated by minimal changes in animal body weight. These results support the therapeutic potential of this compound in cancers driven by EGFR/HER2 signaling and provide a strong rationale for further clinical investigation. The protocols described herein offer a robust framework for the in vivo evaluation of tyrosine kinase inhibitors in immunodeficient mouse models.
References
- 1. This compound | C25H26N6O2 | CID 54759275 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Lapatinib: a novel EGFR/HER2 tyrosine kinase inhibitor for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lapatinib: a dual inhibitor of EGFR and HER2 tyrosine kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lapatinib, a dual EGFR and HER2 kinase inhibitor, selectively inhibits HER2-amplified human gastric cancer cells and is synergistic with trastuzumab in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recommendations for the use of NOD/SCID mouse model in autoimmune- and drug-induced thrombocytopenia: communication from the SSC of the ISTH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Cancer Growth and Therapy In NOD/SCID/IL2Rγnull (NSG) Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Analysis of Theliatinib-Induced Apoptosis by Flow Cytometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Theliatinib (HMPL-309) is a novel, orally available, small-molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Aberrant EGFR signaling is a key driver in the proliferation and survival of various cancer cells, making it a critical target for anti-cancer therapies.[1] Inhibition of EGFR signaling can lead to cell cycle arrest and induction of apoptosis.[1][2] This application note provides a detailed protocol for the analysis of this compound-induced apoptosis in cancer cells using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.[3][4]
Principle of the Assay
During the early stages of apoptosis, phosphatidylserine (PS) residues, which are normally located on the inner leaflet of the plasma membrane, are translocated to the outer leaflet.[3][4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells.[4] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of viable or early apoptotic cells.[3] However, in late-stage apoptosis and necrosis, membrane integrity is lost, allowing PI to enter the cell and stain the nucleus.[3] By using both Annexin V and PI, we can distinguish between different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to primary necrosis)
Data Presentation
The following tables summarize hypothetical quantitative data from a dose-response and time-course experiment evaluating the effect of this compound on a cancer cell line (e.g., A549, a non-small cell lung cancer line with EGFR expression).
Table 1: Dose-Dependent Effect of this compound on Apoptosis Induction (48h Treatment)
| This compound Conc. (nM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 (Vehicle Control) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 0.9 |
| 50 | 62.3 ± 4.2 | 25.4 ± 2.8 | 12.3 ± 1.5 |
| 100 | 40.1 ± 3.8 | 42.5 ± 3.1 | 17.4 ± 2.2 |
| 500 | 15.7 ± 2.9 | 55.8 ± 4.5 | 28.5 ± 3.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Time-Course of Apoptosis Induction with 100 nM this compound
| Time (hours) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| 12 | 88.4 ± 2.5 | 7.5 ± 1.1 | 4.1 ± 0.6 |
| 24 | 65.7 ± 3.9 | 24.8 ± 2.5 | 9.5 ± 1.3 |
| 48 | 40.1 ± 3.8 | 42.5 ± 3.1 | 17.4 ± 2.2 |
| 72 | 25.3 ± 3.1 | 48.2 ± 3.7 | 26.5 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Materials and Reagents
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
-
Microcentrifuge
-
Cell culture flasks/plates
Protocol for Apoptosis Assay by Flow Cytometry
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not exceed 80-90% confluency at the end of the experiment (e.g., 2 x 10⁵ cells/well).
-
Allow cells to adhere and grow for 24 hours.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 500 nM) or with a fixed concentration for different time points (e.g., 0, 12, 24, 48, 72 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of this compound used.
-
-
Cell Harvesting:
-
For each time point and condition, carefully collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells once with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.[5]
-
-
Annexin V and PI Staining:
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.[6]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[5]
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.[5]
-
Add 5 µL of Annexin V-FITC to the cell suspension.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
Add 5 µL of Propidium Iodide (PI) staining solution.[6]
-
Add 400 µL of 1X Binding Buffer to each tube.[7]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately (within 1 hour).
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.[5]
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data using appropriate software to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Visualizations
Signaling Pathway
This compound, as an EGFR inhibitor, is expected to induce apoptosis by blocking key survival signaling pathways. Inhibition of EGFR prevents its autophosphorylation and the subsequent activation of downstream pathways like the PI3K/AKT and RAS/MAPK pathways. This leads to the downregulation of anti-apoptotic proteins (e.g., Bcl-2) and the activation of pro-apoptotic proteins (e.g., Bax, Bak), ultimately resulting in caspase activation and programmed cell death.[8][9]
Caption: this compound-induced apoptosis signaling pathway.
Experimental Workflow
The overall workflow for assessing this compound-induced apoptosis involves cell culture, treatment, staining, and analysis.
Caption: Experimental workflow for flow cytometry analysis.
References
- 1. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 5. bdbiosciences.com [bdbiosciences.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Mechanisms of EGFR-TKI-Induced Apoptosis and Strategies Targeting Apoptosis in EGFR-Mutated Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of lapatinib on cell proliferation and apoptosis in NB4 cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Theliatinib Technical Support Center: Troubleshooting Aqueous Solubility
Welcome to the technical support center for Theliatinib. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound (also known as HMPL-309 or Xiliertinib) is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2] Like many small molecule kinase inhibitors, this compound is a lipophilic compound with poor solubility in aqueous solutions, which can pose significant challenges for its use in in vitro and in vivo experimental systems.[3] Achieving a stable and accurate concentration in aqueous buffers is critical for obtaining reliable and reproducible experimental results.
Q2: What is the solubility of this compound in common laboratory solvents?
A2: this compound exhibits high solubility in organic solvents such as Dimethyl Sulfoxide (DMSO). It is sparingly soluble in aqueous solutions. The reported solubility in DMSO is sufficient for preparing concentrated stock solutions.
| Solvent | Reported Solubility | Molar Concentration (MW: 442.51 g/mol ) |
| DMSO | 47 mg/mL[1][4] | ~106.21 mM[1][4] |
| Aqueous Buffer (Neutral pH) | Sparingly soluble / Very low | Not well quantified, but expected to be low |
Q3: My this compound precipitated when I diluted my DMSO stock into my aqueous cell culture medium. What happened?
A3: This is a common issue known as solvent-shifting precipitation. This compound is highly soluble in 100% DMSO but becomes poorly soluble when the concentration of the aqueous component (your buffer or medium) increases significantly. When the DMSO stock is diluted, the solvent environment changes from being predominantly organic to predominantly aqueous, causing the compound to fall out of solution.
Q4: What is the maximum recommended concentration of DMSO for cell-based assays?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cellular toxicity. While tolerance varies between cell lines, a general guideline is to keep the final DMSO concentration at or below 0.5%.[1][3] For sensitive or primary cell lines, a concentration below 0.1% is recommended.[1][2] It is always best practice to include a vehicle control (medium with the same final DMSO concentration as your experimental wells) to account for any solvent effects.[4]
| DMSO Concentration | General Recommendation |
| < 0.1% | Considered safe for most cell lines, including sensitive ones.[1][2][4] |
| 0.1% - 0.5% | Generally tolerated by many robust, immortalized cell lines.[1][2] |
| > 0.5% | Increased risk of cytotoxicity and off-target effects.[3] |
| > 1.0% | Often toxic and can compromise cell membrane integrity.[1][4] |
Troubleshooting Guides
Issue 1: Preparing a Concentrated Stock Solution
Problem: Difficulty dissolving the powdered this compound.
Solution Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM). Using fresh DMSO is important as it can absorb moisture, which reduces solubility.[1]
-
Dissolution: Vortex the solution vigorously. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be applied.[4] Visually inspect the solution to ensure there are no solid particulates.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[1]
Issue 2: Precipitation in Aqueous Medium During Dilution
Problem: this compound precipitates out of solution when preparing working concentrations for cell-based assays.
Troubleshooting Workflow:
The following diagram illustrates a logical workflow to troubleshoot and mitigate precipitation issues when diluting a DMSO stock of this compound into an aqueous buffer or cell culture medium.
Caption: Workflow for troubleshooting this compound precipitation.
Detailed Methodologies:
-
Method 1: Serial Dilution: Instead of a single large dilution, perform serial dilutions. First, make an intermediate dilution of your DMSO stock in a small volume of complete culture medium (containing serum, which can help stabilize the compound). Mix well, and then add this intermediate dilution to your final volume of medium.
-
Method 2: pH Adjustment (for buffer systems): Like other tyrosine kinase inhibitors, this compound's solubility is likely pH-dependent, with greater solubility at a lower pH.[5][6] If you are working with a purified protein in a buffer system, consider performing the assay at a slightly acidic pH (e.g., pH 6.0-6.5) if the protein's activity is not compromised. This is generally not feasible for cell culture experiments, which require physiological pH (~7.4).
-
Method 3: Increase Stock Concentration: To keep the final DMSO percentage low while achieving the desired this compound concentration, you may need to use a more concentrated DMSO stock solution (e.g., 20-40 mM instead of 10 mM). This allows you to add a smaller volume of the stock to your aqueous medium.
This compound's Mechanism of Action
This compound is an ATP-competitive inhibitor of the EGFR. It binds to the ATP-binding site in the kinase domain of the receptor, preventing autophosphorylation and the subsequent activation of downstream signaling pathways that are crucial for cell proliferation, survival, and migration.
Caption: Simplified EGFR signaling pathway and point of inhibition.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. Cell density, DMSO concentration and needle gauge affect hydrogel-induced BM-MSC viability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Physicochemical properties of EGF receptor inhibitors and development of a nanoliposomal formulation of gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib - PMC [pmc.ncbi.nlm.nih.gov]
Theliatinib Off-Target Effects: A Technical Resource
Disclaimer: Theliatinib (also known as Xiliertinib or HMPL-309) is an investigational compound whose clinical development has been discontinued. Comprehensive, publicly available data on its off-target kinase selectivity profile is limited. This technical support center provides guidance based on available information and general principles of tyrosine kinase inhibitor (TKI) research to assist scientists in interpreting their experimental results.
Introduction
This compound is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR).[1][2][3] While designed for high selectivity, like most kinase inhibitors, it may exhibit off-target activities that can influence experimental outcomes in cancer cell lines. Understanding these potential off-target effects is crucial for the accurate interpretation of preclinical data. This resource provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to aid researchers in navigating potential challenges related to this compound's specificity.
On-Target Activity of this compound
The primary target of this compound is EGFR. Its inhibitory activity against wild-type and a common mutant form of EGFR is summarized below.
| Target | Inhibition Metric | Value | Reference |
| Wild-Type EGFR | Ki | 0.05 nM | [2][3] |
| Wild-Type EGFR | IC50 | 3 nM | [2][3] |
| EGFR T790M/L858R Mutant | IC50 | 22 nM | [2][3] |
Frequently Asked Questions (FAQs)
Q1: My cancer cell line does not express high levels of EGFR, yet I observe a significant cytotoxic effect with this compound. Could this be due to off-target effects?
A1: Yes, this is a plausible explanation. If the observed cellular phenotype (e.g., apoptosis, cell cycle arrest) cannot be directly attributed to the inhibition of EGFR signaling, it is important to consider off-target activities. This compound has been reported to have greater than 50-fold selectivity for EGFR compared to other kinases, which implies the existence of off-target interactions, albeit at higher concentrations.[2][3] We recommend performing a kinase selectivity screen to identify potential off-target kinases that are expressed in your cell line.
Q2: I am seeing paradoxical activation of a signaling pathway downstream of EGFR after this compound treatment. What could be the cause?
A2: This could be due to a number of factors. One possibility is the inhibition of a negative regulator kinase in a different pathway, leading to the indirect activation of the pathway you are observing. Another possibility is a feedback mechanism within the signaling network of your specific cell line model. We advise mapping the signaling cascade using phosphoproteomics or Western blot analysis of key signaling nodes to elucidate the mechanism.
Q3: How can I confirm that the observed phenotype in my experiments is due to an off-target effect of this compound?
A3: To confirm an off-target effect, you can employ several strategies:
-
Rescue Experiments: If you hypothesize that this compound is inhibiting a specific off-target kinase, try to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.
-
Use of Structurally Unrelated Inhibitors: Test if inhibitors of the putative off-target kinase, which are structurally different from this compound, can replicate the observed phenotype.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the suspected off-target kinase and see if this phenocopies the effect of this compound treatment.
Q4: Are there any known off-target kinases for this compound?
A4: Specific, publicly disclosed kinase panel data for this compound is not available. While it is described as highly selective for EGFR, the identities of the kinases that are inhibited at higher concentrations have not been detailed in the available literature. Therefore, researchers should consider performing their own kinase profiling experiments if off-target effects are suspected.
Troubleshooting Guide
| Issue | Possible Cause (Off-Target Related) | Recommended Action |
| Unexpectedly high toxicity in a cell line with low EGFR expression. | This compound may be inhibiting a kinase essential for the survival of that specific cell line. | Perform a dose-response curve to determine the IC50. If the potency is high, consider a broad-spectrum kinase inhibitor screen to identify potential off-targets. |
| Inconsistent results between different cancer cell lines. | Cell lines may have different expression profiles of off-target kinases, leading to varied responses. | Characterize the expression levels of potential off-target kinases (if identified) in your panel of cell lines. |
| Activation of a resistance pathway. | Inhibition of an off-target kinase could trigger a feedback loop that activates a compensatory signaling pathway, leading to drug resistance. | Investigate the activation status of known resistance pathways (e.g., MET, AXL) using phospho-specific antibodies. |
| Phenotype does not correlate with EGFR inhibition. | The observed biological effect is mediated by an off-target of this compound. | Utilize a genetic approach (e.g., EGFR knockout/knockdown) to confirm if the phenotype is independent of EGFR. |
Experimental Protocols
Protocol: In Vitro Kinase Selectivity Profiling
This protocol outlines a general method for determining the kinase selectivity profile of this compound.
Objective: To identify the on- and off-target kinases of this compound and quantify its inhibitory potency against them.
Materials:
-
This compound
-
Recombinant human kinases (a panel of representative kinases from different families)
-
Appropriate kinase-specific peptide substrates
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay (Promega) or similar kinase activity assay system
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used for the IC50 determination.
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the recombinant kinase to each well.
-
Add the this compound dilutions to the appropriate wells. Include a DMSO-only control.
-
Add the specific peptide substrate for each kinase.
-
-
Initiation of Kinase Reaction: Add ATP to all wells to start the kinase reaction. The concentration of ATP should be at or near the Km for each specific kinase.
-
Incubation: Incubate the plate at the optimal temperature for the kinases (usually 30°C) for a specified period (e.g., 60 minutes).
-
Detection of Kinase Activity: Stop the reaction and measure the remaining ATP using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to convert ADP to ATP, followed by the addition of Kinase Detection Reagent to measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis:
-
Measure the luminescence using a microplate reader.
-
Calculate the percent inhibition of kinase activity for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value for each kinase.
-
Visualizations
Caption: Hypothetical signaling pathways affected by this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
Technical Support Center: Theliatinib Resistance in EGFR-Mutant Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to Theliatinib in EGFR-mutant cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as HMPL-309) is a potent, orally available, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] It is designed to have a strong affinity for both wild-type EGFR and certain mutant forms.[4] Pre-clinical studies have shown its activity against EGFR wild-type and EGFR-resistant tumors.[3]
Q2: My EGFR-mutant cancer cells are showing decreased sensitivity to this compound. What are the potential resistance mechanisms?
A2: While specific research on acquired resistance to this compound in EGFR-mutant lung cancer cells is limited, based on studies with other EGFR tyrosine kinase inhibitors (TKIs), potential resistance mechanisms can be broadly categorized as:
-
On-target alterations: Secondary mutations in the EGFR gene, such as the T790M "gatekeeper" mutation, can emerge. This compound has shown activity against the EGFR T790M/L858R double mutant, but other EGFR mutations could potentially confer resistance.[5]
-
Bypass pathway activation: Upregulation of alternative signaling pathways can compensate for EGFR inhibition. Key examples include:
-
MET Receptor Tyrosine Kinase Amplification: Increased MET signaling can reactivate downstream pathways like PI3K/AKT and MAPK, bypassing EGFR blockade.[5][6]
-
HER2 (ERBB2) Amplification: Overexpression of HER2 can lead to heterodimerization with EGFR or other HER family members, sustaining downstream signaling.
-
FGFR1 Overexpression: Increased expression of Fibroblast Growth Factor Receptor 1 has been associated with diminished this compound efficacy in preclinical models.[5]
-
-
Downstream signaling alterations: Mutations or activation of components downstream of EGFR can lead to constitutive signaling, rendering EGFR inhibition ineffective.
Q3: How can I confirm if my this compound-resistant cells have developed a known resistance mechanism?
A3: A multi-step approach is recommended:
-
Sequence the EGFR kinase domain: This will identify any secondary mutations, such as T790M.
-
Assess protein expression and activation of key bypass pathway components: Use Western blotting to check for overexpression and phosphorylation of MET, HER2, and FGFR1.
-
Analyze the PI3K/AKT pathway: Sequence key genes like PIK3CA and assess the phosphorylation status of AKT and downstream effectors like S6 ribosomal protein.
-
Perform a cell viability assay with inhibitors of suspected bypass pathways: For example, if you suspect MET amplification, test the combination of this compound and a MET inhibitor.
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Decreased potency (increase in IC50) of this compound in our EGFR-mutant cell line over time. | Development of a resistant subpopulation of cells. | 1. Confirm Resistance: Perform a dose-response curve with this compound to quantify the shift in IC50. 2. Isolate Clones: Use limiting dilution to isolate and expand single-cell clones from the resistant population. 3. Characterize Resistance Mechanisms: In resistant clones, investigate potential mechanisms as described in FAQ Q3 . |
| Our this compound-resistant cells do not have an EGFR T790M mutation. What should we investigate next? | Activation of bypass signaling pathways or downstream mutations. | 1. Investigate MET Amplification: Perform FISH or qPCR to assess MET gene copy number. Use Western blot to check for MET overexpression and phosphorylation. 2. Examine the PI3K/AKT Pathway: Sequence PIK3CA for activating mutations. Perform Western blot for phosphorylated AKT and PTEN expression. 3. Assess other RTKs: Check for overexpression of HER2 and FGFR1. |
| We observe MET amplification in our this compound-resistant cells. How can we restore sensitivity? | MET-driven bypass of EGFR signaling. | 1. Combination Therapy: Treat the resistant cells with a combination of this compound and a MET inhibitor (e.g., crizotinib, capmatinib). 2. Confirm Synergy: Use a cell viability assay to determine if the combination is synergistic in inhibiting cell growth. |
| Our resistant cells show increased phosphorylation of AKT, but no PIK3CA mutation. What could be the cause? | Activation of an upstream receptor tyrosine kinase or loss of PTEN. | 1. Check for PTEN loss: Perform Western blot to assess PTEN protein levels. 2. Screen for RTK activation: Use a phospho-RTK array to identify other activated receptor tyrosine kinases that could be driving PI3K/AKT signaling. |
Quantitative Data Summary
Table 1: this compound IC50 Values in EGFR-Mutant and Resistant Models
| Cell Line/Model | EGFR Status | Resistance Mechanism | This compound IC50 (nM) | Reference |
| Enzyme Assay | Wild-Type EGFR | - | 3 | [5] |
| Enzyme Assay | EGFR T790M/L858R | T790M mutation | 22 | [5] |
| Esophageal PDECX | High EGFR expression | PI3KCA mutation | Diminished efficacy | [5] |
| Esophageal PDECX | High EGFR expression | FGFR1 overexpression | Diminished efficacy | [5] |
Note: Data for this compound resistance in EGFR-mutant lung cancer cell lines is currently limited. The table will be updated as more research becomes available.
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cell Lines
This protocol describes a method for generating this compound-resistant cancer cell lines by continuous exposure to escalating drug concentrations.
Materials:
-
EGFR-mutant cancer cell line (e.g., PC-9, HCC827)
-
Complete cell culture medium
-
This compound (HMPL-309)
-
Dimethyl sulfoxide (DMSO)
-
Cell counting solution (e.g., trypan blue)
-
96-well plates
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
Procedure:
-
Determine the initial IC50 of this compound: a. Plate the parental EGFR-mutant cells in 96-well plates. b. Treat the cells with a range of this compound concentrations for 72 hours. c. Perform a cell viability assay to determine the IC50 value.
-
Initiate continuous drug exposure: a. Culture the parental cells in a flask with complete medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth). b. Maintain the cells in this concentration, changing the medium every 2-3 days, until the cell growth rate recovers to a level similar to that of the parental cells.
-
Escalate the this compound concentration: a. Once the cells are growing steadily, increase the this compound concentration by 1.5- to 2-fold. b. Continue to culture the cells until they adapt to the new concentration. c. Repeat this dose escalation process incrementally. This process can take several months.
-
Establish and characterize the resistant cell line: a. Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 1 µM), establish this as the resistant cell line. b. Regularly confirm the resistance phenotype by performing a cell viability assay and comparing the IC50 to the parental cell line. A 5- to 10-fold increase in IC50 is a common benchmark for resistance. c. Cryopreserve aliquots of the resistant cells at different passage numbers. d. Proceed with molecular characterization to identify the resistance mechanism(s).
Protocol 2: Western Blot Analysis of Bypass Signaling Pathways
Materials:
-
Parental and this compound-resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-MET, anti-MET, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: a. Grow parental and resistant cells to 80-90% confluency. b. Lyse the cells in RIPA buffer on ice. c. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: a. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane in blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash the membrane again and apply ECL substrate.
-
Detection: a. Image the blot using a chemiluminescence detection system. b. Analyze the band intensities to compare the expression and phosphorylation levels of the target proteins between parental and resistant cells.
Signaling Pathway and Workflow Diagrams
Caption: Potential resistance mechanisms to this compound in EGFR-mutant cells.
Caption: Workflow for generating and characterizing this compound-resistant cell lines.
Caption: Troubleshooting logic for investigating this compound resistance.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. biospectrumasia.com [biospectrumasia.com]
- 3. HUTCHMED - Hutchison MediPharma Limited initiates Phase I clinical study with its novel EGFR inhibitor this compound [hutch-med.com]
- 4. hutch-med.com [hutch-med.com]
- 5. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming MET-mediated resistance in oncogene-driven NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Targeting the PI3K/AKT/mTOR pathway in lung cancer: mechanisms and therapeutic targeting [frontiersin.org]
Troubleshooting inconsistent results in Theliatinib cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Theliatinib in cell viability assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My IC50 values for this compound are inconsistent between experiments. What are the potential causes?
Inconsistent IC50 values for this compound can arise from several factors, often related to experimental variability rather than the compound itself. Here are some common causes and solutions:
-
Cell-Based Variability:
-
Cell Passage Number: Using cells of a high passage number can lead to genetic drift and altered sensitivity to drugs. It is recommended to use cells within a consistent and low passage range for all experiments.
-
Cell Seeding Density: Inconsistent cell numbers seeded per well will lead to significant variations in metabolic activity and, consequently, assay readouts. Ensure accurate and consistent cell counting and seeding. Perform a cell titration experiment to determine the optimal seeding density for your cell line and assay duration.
-
Cell Health and Viability: Ensure that the cells are healthy and in the logarithmic growth phase before seeding. Poor cell health can lead to variable responses to this compound.
-
-
Assay-Specific Variability:
-
Reagent Preparation and Handling: Inconsistent preparation of assay reagents, such as the MTT or CellTiter-Glo reagent, can introduce variability. Prepare fresh reagents as recommended by the manufacturer and ensure proper mixing.
-
Incubation Times: Variations in the incubation time with this compound or the assay reagent can significantly impact the results. Adhere strictly to the optimized incubation times for your specific cell line and assay.
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is consistent across all wells and does not exceed a level that is toxic to the cells (typically <0.5%). Include a solvent control in your experiments.
-
-
Compound-Related Issues:
-
Compound Stability: Ensure that the this compound stock solution is stored correctly and has not degraded. Prepare fresh dilutions for each experiment.
-
Q2: I am observing a high background signal in my cell viability assay, even in wells without cells. What could be the reason?
High background signal can be caused by several factors:
-
Media Components: Phenol red in culture media can interfere with colorimetric assays like the MTT assay. Consider using phenol red-free media.
-
Compound Interference: this compound itself might interact with the assay reagents. To test for this, include control wells with this compound and the assay reagent in cell-free media.
-
Contamination: Microbial contamination (e.g., bacteria or yeast) in your cell cultures can metabolize the assay substrates, leading to a false-positive signal. Regularly check your cultures for contamination.
Q3: The viability of my control (untreated) cells is lower than expected. Why might this be happening?
Low viability in control wells can indicate underlying issues with your cell culture or experimental setup:
-
Suboptimal Culture Conditions: Ensure that your cells are cultured in the appropriate medium, with the correct supplements, and under optimal temperature and CO2 conditions.
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To mitigate this, avoid using the outer wells for experimental samples and fill them with sterile PBS or media instead.
-
Over-seeding: Seeding too many cells can lead to nutrient depletion and accumulation of toxic waste products, reducing cell viability over the course of the experiment.
Q4: My colorimetric (e.g., MTT, XTT) and luminescent (e.g., CellTiter-Glo) assays are giving conflicting results for this compound's efficacy. Why the discrepancy?
Different viability assays measure different cellular parameters. Discrepancies can arise because:
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Mechanism of Action: this compound, as an EGFR inhibitor, primarily affects cell proliferation and survival pathways.
-
Colorimetric assays (MTT, XTT): These assays measure metabolic activity, which may not always directly correlate with cell number, especially if the drug affects mitochondrial function without immediately causing cell death.
-
Luminescent assays (CellTiter-Glo): This assay measures ATP levels, which are a good indicator of metabolically active cells. A decrease in ATP can reflect either cell death or a cytostatic effect (inhibition of proliferation).
-
-
Timing of Assay: The kinetics of cell death can vary. An early time point might show a decrease in metabolic activity (MTT) before a significant drop in ATP levels (CellTiter-Glo) or loss of membrane integrity.
It is often recommended to use orthogonal assays that measure different aspects of cell health to get a more complete picture of a compound's effect.
Quantitative Data Summary
This compound has demonstrated potent inhibitory activity against the epidermal growth factor receptor (EGFR) and has shown efficacy in various cancer cell lines.
| Cell Line | Assay Type | IC50 (nM) | Reference |
| A431 | EGFR Phosphorylation | 7 | [1] |
| A431 | Cell Viability | 80 | [1] |
| H292 | Cell Viability | 58 | [1] |
| FaDu | Cell Viability | 354 | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is based on the manufacturer's instructions and should be optimized for your specific cell line.
Materials:
-
This compound
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Complete cell culture medium
Procedure:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at the optimal density in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired volume of this compound dilutions to the wells.
-
-
Assay Procedure:
-
After the desired treatment period, equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate reader.
-
Visualizations
This compound Mechanism of Action: EGFR Signaling Pathway
References
How to minimize Theliatinib precipitation in cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Theliatinib in cell culture media, with a focus on minimizing precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as HMPL-309 or Xiliertinib, is a potent and highly selective epidermal growth factor receptor (EGFR) inhibitor.[1] It functions as an ATP-competitive inhibitor of EGFR, preventing EGFR-mediated signaling pathways that are crucial for cell proliferation and tumor growth.[1] this compound has shown high potency against wild-type EGFR as well as EGFR mutants.[1][2]
Q2: What is the recommended solvent and stock solution concentration for this compound?
A2: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). It is soluble in DMSO at a concentration of 47 mg/mL (106.21 mM).[1] It is advisable to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound. For most cell culture experiments, preparing a high-concentration stock solution (e.g., 10 mM in DMSO) is a standard practice.
Q3: What is the maximum recommended final concentration of DMSO in cell culture media?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[1] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any effects of the solvent on cell viability and function.
Q4: How should I store this compound stock solutions?
A4: this compound powder is typically stored at -20°C for long-term stability. Once dissolved in DMSO, the stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -80°C for up to one year.
Troubleshooting Guide: Minimizing this compound Precipitation
Precipitation of small molecule inhibitors like this compound upon addition to aqueous cell culture media is a common issue that can significantly impact experimental results. This guide provides a systematic approach to troubleshoot and minimize this problem.
Initial Observation: Precipitate Formation
If you observe a precipitate, cloudiness, or crystals in your cell culture medium after adding this compound, consider the following potential causes and solutions.
Potential Cause 1: Poor Aqueous Solubility
This compound, like many kinase inhibitors, has limited solubility in aqueous solutions such as cell culture media. The abrupt change in solvent from DMSO to an aqueous environment can cause the compound to crash out of solution.
Solutions:
-
Serial Dilution in DMSO: Before adding to the culture medium, perform serial dilutions of your high-concentration DMSO stock solution in DMSO to get closer to the final desired concentration. This gradual dilution can help keep the compound in solution when introduced to the aqueous environment.
-
Step-wise Addition to Media: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, try a step-wise dilution. For example, add the DMSO stock to a smaller volume of media first, mix gently, and then add this to the final culture volume.
-
Increase Final DMSO Concentration (with caution): While keeping DMSO levels low is important, a slight increase in the final concentration (e.g., from 0.1% to 0.5%) might be necessary to maintain solubility. Always validate the tolerance of your specific cell line to the chosen DMSO concentration.[1]
-
Sonication: After diluting the this compound stock into the final culture medium, brief sonication in a water bath can sometimes help to redissolve small precipitates. However, be cautious as excessive sonication can degrade the compound or other media components.
Potential Cause 2: High Final Concentration of this compound
The desired experimental concentration of this compound may exceed its solubility limit in the specific cell culture medium being used.
Solutions:
-
Determine the Working Concentration Range: A typical effective concentration range for this compound in cell-based assays is between 0.005 µM and 10 µM.[1] If you are using concentrations at the higher end of this range, precipitation is more likely.
-
Solubility Testing: Before conducting your main experiment, perform a simple solubility test. Prepare your final concentration of this compound in a small volume of cell culture medium and observe for any precipitate formation over time at 37°C.
Potential Cause 3: Interaction with Media Components
Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with small molecules and contribute to precipitation.
Solutions:
-
Pre-warm Media: Always use pre-warmed (37°C) cell culture medium for dilutions. Adding a cold DMSO stock to warm media can cause a temperature shock, reducing solubility.
-
Serum Concentration: If using serum-free or low-serum media, the solubility of hydrophobic compounds may be reduced. Conversely, high concentrations of certain proteins could also lead to aggregation. If possible, test different serum concentrations to see if it impacts precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol describes the preparation of this compound working solutions for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS), if required
Procedure:
-
Prepare 10 mM Stock Solution:
-
Allow the this compound powder vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.
-
Vortex gently until the powder is completely dissolved.
-
-
Prepare Intermediate Dilutions in DMSO:
-
Perform serial dilutions of the 10 mM stock solution in DMSO to create a range of intermediate stocks. For example, to achieve a final concentration of 10 µM in your experiment with a 1:1000 dilution (0.1% DMSO), you would need a 10 mM intermediate stock. For a 1 µM final concentration, you would need a 1 mM intermediate stock.
-
-
Prepare Final Working Solution in Cell Culture Medium:
-
Warm the cell culture medium to 37°C.
-
Add the desired volume of the appropriate DMSO intermediate stock to the pre-warmed medium. For example, add 1 µL of 10 mM this compound stock to 1 mL of medium for a final concentration of 10 µM.
-
Mix immediately by gentle inversion or pipetting. Do not vortex the medium.
-
-
Visual Inspection:
-
Visually inspect the medium for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Protocol 2: Cell Viability Assay with this compound
This protocol provides a general workflow for assessing the effect of this compound on the viability of a cancer cell line (e.g., A431).
Materials:
-
A431 cells (or other suitable cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound working solutions (prepared as in Protocol 1)
-
Cell viability reagent (e.g., CCK-8, MTT)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed A431 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium.
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a series of this compound working solutions at 2x the final desired concentrations in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the 2x this compound working solutions to the respective wells. This will result in a 1x final concentration.
-
Include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C and 5% CO2.[1]
-
-
Cell Viability Assessment:
-
Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the dose-response curve and determine the IC50 value.
-
Data Presentation
Table 1: this compound Solubility and Stock Solution Parameters
| Parameter | Value | Reference |
| Solvent | Dimethyl sulfoxide (DMSO) | [1] |
| Solubility in DMSO | 47 mg/mL (106.21 mM) | [1] |
| Recommended Stock Conc. | 10 mM | Standard Practice |
| Storage of Powder | -20°C | Standard Practice |
| Storage of Stock Solution | -80°C (in aliquots) | Standard Practice |
Table 2: Troubleshooting Summary for this compound Precipitation
| Issue | Potential Cause | Recommended Action |
| Precipitate upon dilution | Poor aqueous solubility | Perform serial dilutions in DMSO first; use pre-warmed media. |
| Cloudiness at high conc. | Exceeding solubility limit | Determine the solubility limit in your media; use lower concentrations if possible. |
| Inconsistent results | Compound precipitation | Visually inspect for precipitate before adding to cells; prepare fresh dilutions for each experiment. |
Visualizations
Caption: Experimental workflow for using this compound in cell culture, including preparation, assay, and troubleshooting steps.
Caption: Simplified signaling pathway showing this compound's inhibition of EGFR and its downstream effects.
References
Addressing reduced Theliatinib activity due to DMSO degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential issues with reduced Theliatinib activity, with a focus on degradation in its common solvent, Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and highly selective ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] By binding to the ATP pocket of the EGFR kinase domain, this compound blocks the phosphorylation of EGFR and subsequent activation of downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cancer cell proliferation and survival.[2][][4][5]
Q2: My this compound is showing lower than expected activity in my experiments. What are the potential causes?
Reduced this compound activity can stem from several factors:
-
Compound Degradation: this compound, like many small molecules, can degrade over time, especially when in solution. The stability of this compound in DMSO can be compromised by factors such as improper storage, water contamination, and repeated freeze-thaw cycles.[6][7]
-
Improper Storage: Both the solid compound and its DMSO stock solution have specific storage requirements. Failure to adhere to these can lead to degradation.[8][9]
-
DMSO Quality: The purity and water content of the DMSO used as a solvent are critical. Water in DMSO can promote hydrolysis of the compound.[6][10]
-
Experimental Conditions: Variations in your assay, such as cell line differences, passage number, and final DMSO concentration in the culture medium, can all influence the apparent activity of the inhibitor.[11][12]
Q3: How should I properly store this compound?
For optimal stability, follow these storage guidelines:
-
Solid this compound: Store the powder at -20°C.[9]
-
This compound in DMSO: Prepare a concentrated stock solution (e.g., 10 mM) in high-purity, anhydrous DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[8][9] Once an aliquot is thawed, it is recommended to use it promptly and discard any unused portion.
Q4: Can I reuse a thawed aliquot of this compound in DMSO?
It is strongly recommended to avoid repeated freeze-thaw cycles of this compound in DMSO.[8][9] Each cycle can introduce moisture and increase the chance of degradation. It is best practice to prepare single-use aliquots.
Troubleshooting Reduced this compound Activity
This guide will help you systematically troubleshoot and resolve issues of decreased this compound potency in your experiments.
Step 1: Verify Storage and Handling Procedures
Before investigating compound degradation, ensure that your storage and handling protocols are optimal.
-
Confirm Storage Conditions: Double-check that your solid this compound is stored at -20°C and your DMSO stock solutions are stored at -80°C.
-
Review Aliquoting and Thawing: Ensure you are using single-use aliquots to avoid freeze-thaw cycles. When thawing, allow the vial to come to room temperature before opening to minimize condensation.
-
Check DMSO Quality: Use only high-purity, anhydrous DMSO for preparing your stock solutions. If your DMSO has been opened for a long time, consider using a fresh bottle.
Step 2: Assess this compound Stock Solution Integrity
If you suspect your this compound stock solution has degraded, you can perform a quality control experiment.
Experimental Protocol: Bio-Assay for this compound Activity
This protocol uses a cell-based assay to compare the activity of your current this compound stock solution with a freshly prepared solution from solid compound.
Objective: To determine if the reduced activity is due to degradation of the this compound stock solution.
Materials:
-
Your current this compound DMSO stock solution.
-
A fresh vial of solid this compound.
-
High-purity, anhydrous DMSO.
-
A cancer cell line known to be sensitive to this compound (e.g., A431, H292, or another EGFR-dependent line).
-
Cell culture medium and supplements.
-
Reagents for a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Multi-well plates (96-well is common).
Procedure:
-
Prepare a Fresh this compound Stock Solution: Carefully weigh out a small amount of solid this compound and dissolve it in fresh, anhydrous DMSO to create a new 10 mM stock solution.
-
Cell Seeding: Seed your chosen cell line into a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.
-
Prepare Serial Dilutions:
-
Create a series of dilutions from both your current and freshly prepared this compound stock solutions. It is best to perform initial dilutions in DMSO before further dilution in culture medium.
-
The final concentrations in the cell culture should cover a range that will generate a full dose-response curve (e.g., from 1 nM to 10 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as your treated wells).
-
-
Treat Cells: Remove the old medium from the cells and add the medium containing the different concentrations of this compound (from both old and new stocks) and the vehicle control.
-
Incubate: Incubate the plate for a period appropriate for your cell line and assay (typically 48-72 hours).
-
Assess Cell Viability: Perform your chosen cell viability assay according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the dose-response curves for both the old and new this compound stocks.
-
Calculate the IC50 value for each curve.
-
Interpreting the Results:
-
Significant Shift in IC50: If the IC50 value of your old stock is significantly higher than that of the fresh stock, it is a strong indication that your old stock has degraded.
-
No Significant Difference: If the IC50 values are comparable, the issue may lie with your experimental setup or the cell line itself.
Step 3: Consider Other Experimental Variables
If your this compound stock appears to be active, investigate other potential sources of variability in your assay.
-
Cell Line Authenticity and Passage Number: Ensure your cell line is authentic and has not been in culture for an excessive number of passages, which can lead to phenotypic drift.
-
Assay Conditions: Inconsistencies in cell seeding density, incubation times, and reagent preparation can all contribute to variability.
-
DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%).[9]
Data on Compound Stability in DMSO
Table 1: General Stability of Compounds in DMSO Solution
| Storage Condition | Duration | Percentage of Stable Compounds | Reference |
|---|---|---|---|
| 4°C in DMSO/water (90/10) | 2 years | 85% | [7][13] |
| 40°C (accelerated stability) | 15 weeks | Most compounds stable | [6][10] |
| Room Temperature | 5 months | No significant loss | [6][10] |
| -15°C with 11 freeze-thaw cycles | N/A | No significant loss |[6][10] |
Note: "Stable" is often defined as >85-90% of the initial compound remaining as determined by LC-MS.
This compound Activity Data
For reference, below are some reported IC50 values for this compound in different contexts.
Table 2: Reported IC50 Values for this compound
| Target/Cell Line | IC50 (nM) | Assay Type | Reference |
|---|---|---|---|
| Wild-type EGFR (enzyme) | 3 | Kinase Assay | [1] |
| EGFR T790M/L858R mutant (enzyme) | 22 | Kinase Assay | [1] |
| A431 cells | 80 | Cell Viability | [1] |
| H292 cells | 58 | Cell Viability | [1] |
| FaDu cells | 354 | Cell Viability |[1] |
Note: IC50 values can vary between different studies and experimental conditions.[12][14][15]
Visual Guides
EGFR Signaling Pathway and this compound's Point of Intervention
Caption: this compound inhibits the EGFR signaling cascade.
Troubleshooting Workflow for Reduced this compound Activity
Caption: A step-by-step guide to troubleshooting this compound activity.
Potential Causes of Reduced this compound Activity
Caption: Factors contributing to decreased this compound efficacy.
References
- 1. Anti-tumor efficacy of this compound in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dbaitalia.it [dbaitalia.it]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Theliatinib Resistance in Esophageal Cancer Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Theliatinib resistance in esophageal cancer models.
Frequently Asked Questions (FAQs)
Q1: My esophageal cancer cell line/patient-derived xenograft (PDX) model, which has high EGFR expression, is showing primary resistance to this compound. What are the possible reasons?
A1: Primary resistance to this compound in EGFR-overexpressing esophageal cancer models can be attributed to several factors:
-
Co-existing Genetic Alterations: The presence of mutations in genes such as PIK3CA or overexpression of receptor tyrosine kinases like FGFR1 can lead to diminished efficacy of this compound.[1][2][3] These alterations can activate downstream signaling pathways, bypassing the EGFR blockade induced by this compound.
-
Low EGFR Gene Amplification: While high EGFR protein expression is a good predictive marker for this compound sensitivity, models with both EGFR gene amplification and protein overexpression show the most robust response, including significant tumor regression.[2][3] Models with high protein expression but without gene amplification might exhibit a less pronounced response.[2]
-
Tumor Microenvironment Influence: The tumor microenvironment (TME) plays a crucial role in drug resistance.[4] Crosstalk between cancer cells and components of the TME can activate alternative survival pathways, reducing the effectiveness of targeted therapies.
Q2: My esophageal cancer model initially responded to this compound, but has now developed acquired resistance. What are the potential underlying mechanisms?
A2: Acquired resistance to EGFR inhibitors like this compound is a common clinical and experimental challenge. Potential mechanisms include:
-
Activation of Bypass Signaling Pathways: Similar to primary resistance, the activation of alternative signaling pathways is a key mechanism. This can involve the upregulation of other receptor tyrosine kinases (e.g., FGFR) or activation of downstream pathways like PI3K/Akt/mTOR.[4]
-
Emergence of Cancer Stem-like Cells (CSCs): A subset of tumor cells with stem-like properties can be inherently resistant to therapy and can repopulate the tumor after initial treatment. These CSCs in esophageal cancer are associated with resistance to various therapies.[4][5] Epithelial-mesenchymal transition (EMT) is a critical process for the generation and maintenance of these CSCs.[6]
-
Autophagy: Targeted therapies can induce autophagy, a cellular process of self-digestion, which can promote cell survival under stress and contribute to drug resistance.[7]
Q3: What are the recommended initial steps to investigate this compound resistance in my experimental model?
A3: To investigate this compound resistance, a systematic approach is recommended:
-
Confirm EGFR Expression and Amplification: Re-verify the EGFR protein expression levels (e.g., by immunohistochemistry or Western blot) and gene amplification status (e.g., by FISH or qPCR) in your resistant models.
-
Screen for Co-existing Mutations: Perform genetic sequencing to identify potential mutations in key cancer-related genes, particularly PIK3CA, KRAS, and BRAF, and assess for FGFR1 overexpression.[2][3]
-
Analyze Key Signaling Pathways: Use techniques like Western blotting to examine the activation status (i.e., phosphorylation) of key proteins in the EGFR downstream signaling pathways, such as Akt, mTOR, and ERK, both before and after this compound treatment.
-
Evaluate CSC Markers: Assess the expression of cancer stem-like cell markers (e.g., CD44) to determine if there is an enrichment of a CSC population in the resistant models.[6]
Troubleshooting Guides
Problem 1: Unexpectedly high IC50 value for this compound in an EGFR-overexpressing esophageal cancer cell line.
| Possible Cause | Suggested Solution |
| PIK3CA mutation or PTEN loss | Sequence the PIK3CA and PTEN genes. If a mutation is present, consider combination therapy with a PI3K inhibitor. |
| FGFR1 overexpression | Assess FGFR1 expression levels by qPCR or Western blot. If overexpressed, test the efficacy of combining this compound with an FGFR inhibitor.[4] |
| YAP1 activation | Evaluate the expression and localization of YAP1. Consider using a YAP1 inhibitor, such as Verteporfin, in combination with this compound.[4] |
| Cell culture artifacts | Ensure consistent cell culture conditions and passage number. Authenticate the cell line. |
Problem 2: Tumor regrowth in a PDX model after an initial positive response to this compound.
| Possible Cause | Suggested Solution |
| Acquired resistance through bypass pathway activation | Harvest the relapsed tumor and perform molecular profiling (sequencing, phospho-proteomics) to identify activated pathways. |
| Enrichment of a cancer stem-like cell population | Analyze the relapsed tumor for CSC markers (e.g., CD44).[6] Consider a combination therapy targeting CSCs. |
| Insufficient drug exposure | Verify the dosing and administration schedule of this compound. |
Quantitative Data Summary
Table 1: this compound Efficacy in Esophageal Cancer Patient-Derived Xenograft (PDX) Models
| PDX Model | EGFR Expression (IHC H-score) | EGFR Gene Amplification | Other Alterations | This compound Treatment Outcome |
| Model A | >250 | Yes | None | >30% tumor volume decrease[1] |
| Model B | >250 | No | None | 67% - 100% tumor growth inhibition[1] |
| Model C | <200 | No | None | Not significant tumor growth inhibition[1] |
| Model D | High | Yes | PIK3CA mutation | Diminished efficacy[2][3] |
| Model E | High | No | FGFR1 overexpression | Diminished efficacy[2][3] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed esophageal cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: Signaling pathways involved in this compound action and resistance.
Caption: Workflow for investigating and overcoming this compound resistance.
References
- 1. HUTCHMED - CSCO 2017: this compound Preclinical Study in Esophageal Cancer [hutch-med.com]
- 2. Anti-tumor efficacy of this compound in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncotarget.com [oncotarget.com]
- 4. Advances in Drug Resistance of Esophageal Cancer: From the Perspective of Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Advances in Drug Resistance of Esophageal Cancer: From the Perspective of Tumor Microenvironment [frontiersin.org]
- 6. EGFR inhibitors prevent induction of cancer stem-like cells in esophageal squamous cell carcinoma by suppressing epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Mechanisms of Pharmaceutical Therapy and Drug Resistance in Esophageal Cancer [frontiersin.org]
Theliatinib stability and storage conditions for long-term use
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information on the stability and long-term storage of Theliatinib. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research material.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound in its solid (powder) form is stable for up to three years when stored at -20°C.[1][2] To ensure maximum stability, keep the container tightly sealed and protected from light.
Q2: How should I store this compound once it is dissolved in a solvent?
A2: For long-term storage of this compound in a solvent, it is recommended to store aliquots at -80°C, where it can be kept for up to one year.[1][2] For shorter-term storage, solutions can be kept at -20°C for up to one month.[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][2] For frequent use, a solution can be stored at 4°C for over a week.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for this compound is Dimethyl sulfoxide (DMSO).[1][2] When preparing a stock solution, sonication may be necessary to achieve complete dissolution.[1] It is important to use fresh, moisture-free DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
Q4: Is this compound sensitive to light?
A4: Yes, it is recommended to protect this compound from direct sunlight.[3] Store both the powder and solutions in light-protecting containers, such as amber vials.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, this compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[3] Avoid using these substances in your experimental setup where they might come into direct contact with this compound.
Q6: What should I do if I observe precipitation in my this compound solution after thawing?
A6: If you observe precipitation, gently warm the solution and sonicate until the precipitate redissolves. To prevent this, ensure that you are not exceeding the solubility limit and consider preparing a more dilute stock solution if the issue persists. Always use fresh, anhydrous DMSO for reconstitution.[2]
Quantitative Data Summary
| Formulation | Storage Temperature | Shelf Life | Key Considerations |
| Powder | -20°C | 3 years[1][2] | Keep container tightly sealed and protected from light.[3] |
| In Solvent (DMSO) | -80°C | 1 year[1][2] | Aliquot to avoid repeated freeze-thaw cycles.[1][2] |
| -20°C | 1 month[2] | Suitable for shorter-term storage. | |
| 4°C | > 1 week[1] | For frequent, immediate use. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Solution
This protocol outlines a method to assess the stability of this compound in a DMSO solution under various storage conditions.
1. Materials:
- This compound powder
- Anhydrous DMSO
- Amber glass vials
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Analytical balance
- Sonicator
- Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C)
2. Procedure:
- Preparation of Stock Solution: Accurately weigh this compound powder and dissolve in anhydrous DMSO to a final concentration of 10 mM. Use sonication to ensure complete dissolution.
- Aliquoting: Dispense the stock solution into multiple amber glass vials.
- Storage: Store the aliquots under the following conditions:
- -80°C (long-term control)
- -20°C
- 4°C
- 25°C (accelerated degradation)
- 25°C with exposure to ambient light (photostability)
- Time Points: Analyze samples at T=0 (initial), 1 week, 2 weeks, 1 month, 3 months, 6 months, and 1 year.
- Sample Analysis:
- At each time point, retrieve one aliquot from each storage condition.
- Allow the sample to thaw completely and equilibrate to room temperature.
- Dilute the sample to a suitable concentration for HPLC analysis.
- Inject the sample into the HPLC system.
- Analyze the chromatogram for the appearance of degradation peaks and a decrease in the main this compound peak area.
- Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample. A compound is generally considered stable if >90% of the initial concentration remains.
Visualizations
Caption: this compound inhibits EGFR phosphorylation and downstream signaling.
Caption: Workflow for assessing this compound stability.
References
Validation & Comparative
Theliatinib Demonstrates Superior EGFR Binding Affinity Over Gefitinib: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of published experimental data reveals that theliatinib, a novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), exhibits a significantly higher binding affinity for EGFR compared to gefitinib, a first-generation EGFR TKI. This guide provides a detailed comparison of the binding affinities, experimental methodologies, and an overview of the EGFR signaling pathway for researchers, scientists, and drug development professionals.
Quantitative Comparison of EGFR Binding Affinity
This compound demonstrates potent and highly selective inhibition of EGFR. Enzyme kinetics studies reveal that this compound is an ATP-competitive inhibitor of wild-type EGFR with a dissociation constant (Ki) of 0.05 nM. In contrast, gefitinib, also an ATP-competitive inhibitor, displays a Ki of 0.35 nM for wild-type EGFR. This indicates that this compound has a seven-fold higher binding affinity for EGFR than gefitinib.[1][2]
The superior potency of this compound is further evidenced by its half-maximal inhibitory concentration (IC50). The IC50 of this compound against wild-type EGFR is 3 nM, whereas the IC50 for gefitinib is not explicitly stated in the same direct comparison but is known to be in a similar nanomolar range from other studies.[1][2] One study noted that this compound is 3 to 7-fold more potent than gefitinib at both the enzyme and cellular levels.[1][2]
| Inhibitor | Target | Ki (nM) | IC50 (nM) | ATP Competition |
| This compound | Wild-Type EGFR | 0.05[1][2] | 3[1] | Competitive[1][2] |
| Gefitinib | Wild-Type EGFR | 0.35[1][2] | Not directly compared | Competitive[3][4] |
Experimental Protocols
The determination of EGFR kinase inhibition and binding affinity is commonly performed using fluorescence resonance energy transfer (FRET)-based assays, such as the Z´-LYTE™ Kinase Assay.
EGFR Kinase Inhibition Assay (Z´-LYTE™)
This biochemical assay provides a quantitative measure of kinase activity and inhibition.
Principle: The assay utilizes a synthetic peptide substrate labeled with two fluorophores (a donor and an acceptor) that create a FRET pair. In the absence of kinase activity, the peptide remains intact, and excitation of the donor fluorophore results in FRET to the acceptor. When the kinase phosphorylates the peptide, it becomes susceptible to cleavage by a development reagent protease. This cleavage separates the donor and acceptor, disrupting FRET. The ratio of donor to acceptor emission is calculated to determine the extent of phosphorylation and, consequently, kinase inhibition.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing the EGFR kinase, the fluorescently labeled peptide substrate (e.g., Tyr 4 peptide), and ATP in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).
-
Inhibitor Addition: Serial dilutions of the test compounds (this compound or gefitinib) are added to the reaction mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature to allow for phosphorylation of the substrate.
-
Development: A development reagent containing a site-specific protease is added. The protease specifically cleaves the non-phosphorylated peptide substrates.
-
Signal Detection: The fluorescence is measured using a microplate reader, with excitation and emission wavelengths appropriate for the FRET pair.
-
Data Analysis: The ratio of donor emission to acceptor emission is calculated. The percentage of inhibition is determined by comparing the signal from wells with the inhibitor to control wells without the inhibitor. IC50 values are then calculated by fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway
Gefitinib and this compound exert their effects by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling pathways that are crucial for cell proliferation, survival, and metastasis. Upon ligand binding (e.g., EGF), EGFR undergoes dimerization and autophosphorylation of key tyrosine residues in its intracellular domain. This creates docking sites for adaptor proteins and signaling molecules, leading to the activation of major pathways such as the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Experimental Workflow: FRET-Based Kinase Binding Assay
The workflow for a typical FRET-based kinase binding assay, like the Z'-LYTE™ assay, involves a series of sequential steps to measure the inhibitory potential of compounds.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing response to gefitinib in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Theliatinib Demonstrates Superior Potency Over Erlotinib in Wild-Type EGFR Inhibition
For Immediate Release
[City, State] – [Date] – Preclinical data indicates that Theliatinib (HQP1351) is a significantly more potent inhibitor of wild-type Epidermal Growth Factor Receptor (EGFR) than the established therapeutic Erlotinib. This finding suggests a potential for this compound in therapeutic areas where inhibition of wild-type EGFR is desirable, alongside its known activity against mutant forms of the receptor.
This comprehensive guide provides a detailed comparison of this compound and Erlotinib, focusing on their inhibitory activity against wild-type EGFR. The information presented herein is intended for researchers, scientists, and drug development professionals.
Comparative Analysis of Inhibitory Potency
This compound exhibits markedly greater potency in inhibiting wild-type EGFR at both the enzymatic and cellular levels when compared to Erlotinib. In enzymatic assays, this compound demonstrates a lower half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) than Erlotinib. This trend is also observed in cellular assays, where this compound inhibits EGFR phosphorylation in the A431 cell line, which overexpresses wild-type EGFR, at a much lower concentration than Erlotinib.
| Parameter | This compound (HQP1351) | Erlotinib | Reference |
| Enzymatic IC50 | 3 nM | 2 nM - 14.11 nM | [1][2] |
| Inhibition Constant (Ki) | 0.05 nM | 0.38 nM | [1] |
| Cellular IC50 (A431) | 7 nM (EGFR Phosphorylation) | 1.53 µM (Cell Viability) | [1] |
Note: The significant difference in the cellular IC50 values for the A431 cell line, a standard model for wild-type EGFR overexpressing tumors, underscores the superior potency of this compound in a cellular context.
Mechanism of Action
Both this compound and Erlotinib are ATP-competitive inhibitors of the EGFR tyrosine kinase. They function by binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing the phosphorylation of downstream signaling molecules. This inhibition blocks the activation of key pathways involved in cell proliferation, survival, and differentiation.
Signaling Pathway and Inhibition
The following diagram illustrates the EGFR signaling pathway and the points of inhibition for both this compound and Erlotinib.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure transparency and facilitate reproducibility.
EGFR Kinase Inhibition Assay (Biochemical)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified EGFR.
Objective: To determine the IC50 and/or Ki value of a test compound against wild-type EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compounds (this compound, Erlotinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit or similar detection reagent
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add the diluted compounds to the wells of the assay plate.
-
Add the EGFR enzyme to the wells and incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™. The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
For Ki determination, the assay is performed at multiple ATP concentrations.
Cell Viability/Proliferation Assay
This assay measures the effect of a compound on the viability and proliferation of cancer cells.
Objective: To determine the cellular IC50 value of a test compound in a wild-type EGFR expressing cell line (e.g., A431).
Materials:
-
A431 (human epidermoid carcinoma) cell line or other suitable wild-type EGFR cell line
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound, Erlotinib) dissolved in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Plate reader (luminescence, absorbance, or fluorescence)
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for signal development.
-
Measure the signal using the appropriate plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot it against the logarithm of the compound concentration.
-
Determine the IC50 value from the resulting dose-response curve.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for evaluating a kinase inhibitor.
Conclusion
References
A Head-to-Head Comparison: Theliatinib vs. Afatinib for EGFR-Targeted Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Theliatinib (HMPL-309) and the second-generation EGFR inhibitor, afatinib. This analysis is based on publicly available preclinical and clinical data to inform research and development decisions.
This compound, a potent and highly selective ATP-competitive EGFR inhibitor, and afatinib, an irreversible ErbB family blocker, represent two distinct approaches to targeting EGFR-driven malignancies. While both have demonstrated significant anti-tumor activity, their differences in selectivity, potency against specific mutations, and clinical profiles warrant a detailed comparison.
Mechanism of Action: A Tale of Two Inhibitors
This compound is a highly selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It functions as an ATP-competitive inhibitor, meaning it vies with ATP for the kinase's binding site, thereby blocking the signaling cascade that leads to tumor growth and proliferation.
In contrast, afatinib is a second-generation, irreversible inhibitor that targets not only EGFR (ErbB1) but also other members of the ErbB family, namely HER2 (ErbB2) and HER4 (ErbB4). Its irreversible binding to the kinase domain provides a sustained blockade of signaling pathways. This broader spectrum of activity may offer advantages in tumors where other ErbB family members play a role in oncogenesis.
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling pathway and points of inhibition by this compound and Afatinib.
Preclinical Efficacy: A Quantitative Look at Potency
In vitro studies have demonstrated the potent activity of both this compound and afatinib against wild-type and mutant forms of EGFR. This compound exhibits a particularly high potency and selectivity for EGFR.
| Parameter | This compound | Afatinib | Reference |
| Ki (wild-type EGFR) | 0.05 nM | Not explicitly stated in provided results | |
| IC50 (wild-type EGFR) | 3 nM | 0.5 nM | |
| IC50 (EGFR T790M/L858R mutant) | 22 nM | 10 nM (EGFR L858R/T790M) | |
| IC50 (EGFR L858R mutant) | Not explicitly stated in provided results | 0.4 nM | |
| Selectivity | >50-fold selectivity for EGFR over other kinases | Irreversible inhibitor of EGFR, HER2, and HER4 |
Note: IC50 and Ki values can vary depending on the specific experimental conditions. The data presented here is for comparative purposes based on available information.
Clinical Landscape: Navigating the Trial Data
Afatinib has a well-established clinical profile, with extensive data from the LUX-Lung clinical trial program. These trials have demonstrated its efficacy in the first-line treatment of patients with EGFR mutation-positive non-small cell lung cancer (NSCLC), showing superiority over standard chemotherapy.
This compound is in earlier stages of clinical development. Phase I clinical trials have been completed, establishing its safety profile and recommended Phase II dose. Further studies are needed to fully evaluate its clinical efficacy in larger patient populations and in direct comparison to other EGFR inhibitors.
| Trial Program | Drug | Key Findings | Reference |
| LUX-Lung Program | Afatinib | Superior progression-free survival compared to chemotherapy in first-line treatment of EGFR-mutant NSCLC. | |
| Phase I Trials (NCT02601248, NCT02601274) | This compound | Established safety profile and recommended Phase II dose. |
Experimental Protocols
EGFR Kinase Inhibition Assay (General Protocol)
This assay is designed to measure the inhibitory activity of a compound against the EGFR kinase.
Workflow for EGFR Kinase Inhibition Assay
Head-to-Head In Vitro Comparison: Theliatinib vs. Osimertinib in Targeting EGFR
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized treatment paradigms. This guide provides a detailed in vitro comparison of two such inhibitors: Theliatinib (HMPL-309), a novel EGFR inhibitor, and Osimertinib, a third-generation TKI that has become a standard of care. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective preclinical activities, drawing upon available experimental data.
While direct head-to-head studies under identical experimental conditions are not publicly available, this guide synthesizes data from various in vitro studies to offer a comparative perspective on their potency against key EGFR mutations and their impact on downstream signaling pathways.
Mechanism of Action
Both this compound and Osimertinib are ATP-competitive inhibitors of EGFR. They function by binding to the ATP-binding site within the kinase domain of the EGFR, thereby blocking the phosphorylation of the receptor and the subsequent activation of downstream signaling pathways that promote tumor growth and survival. Pre-clinical studies have indicated that this compound exhibits strong anti-tumor activity against wild-type EGFR and resistant EGFR tumors.[1] Osimertinib, on the other hand, is a third-generation, irreversible EGFR-TKI that selectively inhibits both EGFR-TKI-sensitizing and EGFR T790M resistance mutations.
Potency Against EGFR Mutations
The efficacy of EGFR inhibitors is critically dependent on their activity against various activating and resistance mutations in the EGFR gene. The following table summarizes the available in vitro inhibitory concentrations (IC50) of this compound and Osimertinib against different EGFR variants. It is important to note that these values are compiled from separate studies and may not be directly comparable due to differing experimental conditions.
| EGFR Mutation | This compound IC50 (nM) | Osimertinib IC50 (nM) | Cell Line(s) / Assay Conditions |
| Wild-Type | 3 | ~186 | Enzyme Assay / Cellular Assays |
| L858R | - | 12 | H3255 cells |
| Exon 19 Deletion | - | 7 | PC-9 cells |
| T790M | - | <10 | H1975 cells |
| L858R + T790M | 22 | - | Enzyme Assay |
Data for this compound and Osimertinib are compiled from separate preclinical studies. A direct, side-by-side comparison under identical experimental conditions is not available in the public domain.
Impact on Downstream Signaling
The inhibition of EGFR by this compound and Osimertinib leads to the suppression of downstream signaling pathways critical for cell proliferation and survival, primarily the PI3K/AKT and MAPK/ERK pathways.
In preclinical models, Osimertinib has been shown to potently inhibit the phosphorylation of EGFR and its downstream effectors, AKT and ERK, in a dose-dependent manner in various NSCLC cell lines harboring EGFR mutations.[2] Studies on this compound have similarly demonstrated its ability to inhibit EGFR phosphorylation.
Below is a diagram illustrating the EGFR signaling pathway and the points of inhibition for both this compound and Osimertinib.
References
Theliatinib Demonstrates Potent Activity in Erlotinib-Resistant Cancer Models, Offering a Promising Alternative to Overcome Drug Resistance
For Immediate Release
[City, State] – [Date] – In the ongoing battle against treatment resistance in non-small cell lung cancer (NSCLC), the novel epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), theliatinib (also known as xiliertinib or HMPL-309), is showing significant promise in preclinical models of erlotinib-resistant cancers. This guide provides a comprehensive comparison of the efficacy of this compound with other established second and third-generation EGFR TKIs, namely afatinib and osimertinib, supported by experimental data from in vitro and in vivo studies.
Erlotinib, a first-generation EGFR TKI, has been a cornerstone in the treatment of NSCLC harboring activating EGFR mutations. However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary mutation in the EGFR gene, T790M. This has spurred the development of next-generation TKIs designed to overcome this resistance mechanism.
Comparative Efficacy in Erlotinib-Resistant Models
This compound has demonstrated potent and highly selective inhibitory activity against EGFR, including the erlotinib-resistant T790M mutant. Preclinical data highlight its potential as a viable therapeutic strategy in this setting.
In Vitro Efficacy
In cell-based assays, this compound has shown potent activity against NSCLC cell lines harboring the T790M mutation, a key driver of erlotinib resistance. The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency, with lower values indicating greater efficacy.
| Drug | Cell Line | EGFR Mutation Status | IC50 (nM) |
| This compound | - | L858R/T790M | 22[1] |
| Osimertinib | H1975 | L858R/T790M | 11.44[2] |
| PC-9ER | Exon 19 del/T790M | 166[3] | |
| Afatinib | H1975 | L858R/T790M | 80[3] |
| PC-9-GR | Exon 19 del/T790M | 350[4] |
This table summarizes the IC50 values of this compound, osimertinib, and afatinib in erlotinib-resistant NSCLC cell lines expressing the T790M mutation.
In Vivo Efficacy
Studies in animal models provide crucial insights into the real-world potential of these drugs. While direct comparative xenograft studies involving this compound in erlotinib-resistant NSCLC models are not yet widely published, initial data from other cancer types are encouraging. In a patient-derived xenograft (PDX) model of esophageal cancer with high EGFR expression, this compound treatment led to a 75% tumor regression[5].
For comparison, osimertinib has demonstrated significant dose-dependent tumor regression in T790M-resistant EGFR-mutant disease models[6]. Similarly, afatinib has shown tumor growth inhibition in xenograft models of NSCLC with acquired T790M mutations[4].
Mechanisms of Action and Signaling Pathways
The development of resistance to erlotinib is primarily driven by the T790M "gatekeeper" mutation, which alters the ATP-binding pocket of the EGFR kinase domain, reducing the binding affinity of first-generation TKIs. This compound, afatinib, and osimertinib have been engineered to overcome this challenge.
This compound is an ATP-competitive inhibitor that has shown a stronger binding affinity to wild-type EGFR compared to erlotinib and gefitinib, suggesting a more durable target engagement[1]. Its efficacy against the T790M mutation indicates it can effectively bind to the altered ATP pocket.
Afatinib is an irreversible ErbB family blocker that covalently binds to the kinase domains of EGFR, HER2, and HER4. This irreversible binding provides a sustained inhibition of signaling pathways.
Osimertinib is a third-generation, irreversible EGFR TKI that is highly selective for both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR. This selectivity profile contributes to its favorable therapeutic window.
Below is a diagram illustrating the EGFR signaling pathway and the points of intervention for these TKIs in the context of erlotinib resistance.
Experimental Protocols
To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are outlined below.
Cell Viability Assay (IC50 Determination)
-
Cell Culture: Erlotinib-resistant NSCLC cell lines (e.g., H1975, PC-9ER) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The cells were treated with serial dilutions of this compound, osimertinib, or afatinib for 72 hours.
-
Viability Assessment: Cell viability was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar colorimetric assay. The absorbance was measured using a microplate reader.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Xenograft Tumor Model
-
Animal Model: Immunocompromised mice (e.g., nude or NOD/SCID) were used for tumor xenograft studies.
-
Tumor Cell Implantation: Erlotinib-resistant NSCLC cells (e.g., 1x10^6 to 5x10^6 cells per mouse) were subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Treatment: Once the tumors reached a palpable size (e.g., 100-200 mm³), the mice were randomized into treatment and control groups. This compound, osimertinib, or afatinib were administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length × Width²) / 2.
-
Efficacy Evaluation: The antitumor efficacy was evaluated by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) was calculated at the end of the study.
The workflow for a typical preclinical xenograft study is depicted below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 3. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Osimertinib: A Novel Therapeutic Option for Overcoming T790M Mutations in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
Validating Theliatinib's Selectivity Over Other Tyrosine Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Theliatinib's (also known as HMPL-309) selectivity for the Epidermal Growth Factor Receptor (EGFR) over other tyrosine kinases. The information presented is supported by available preclinical data to assist researchers in evaluating its potential as a selective therapeutic agent.
Data Presentation: this compound Kinase Selectivity
This compound is a potent and highly selective inhibitor of EGFR. Preclinical studies have demonstrated its strong affinity for wild-type EGFR and key mutant forms.[1] While comprehensive data on its activity against a wide panel of kinases is not publicly available in full, existing information highlights its selectivity.
This compound has been shown to be over 50-fold more selective for EGFR compared to a panel of 72 other kinases.[1] This high degree of selectivity is a critical attribute for a targeted therapy, as it can minimize off-target effects and improve the therapeutic index.
Below is a summary of the available quantitative data on this compound's inhibitory activity against EGFR and its mutants.
| Kinase Target | Parameter | Value (nM) |
| EGFR (wild-type) | Ki | 0.05[1] |
| EGFR (wild-type) | IC50 | 3[1] |
| EGFR (T790M/L858R mutant) | IC50 | 22[1] |
Note: A detailed kinase panel profiling this compound against 72 other kinases has been mentioned in the literature, but the specific IC50 or Ki values for these kinases are not publicly available at this time.
Experimental Protocols
The following section details a representative experimental protocol for determining the in vitro kinase inhibitory activity of a compound like this compound. The ADP-Glo™ Kinase Assay is a common and robust method used for such selectivity profiling.
Experiment: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of tyrosine kinases.
Materials:
-
Recombinant human tyrosine kinases
-
This compound (HMPL-309)
-
Kinase-specific peptide substrates
-
ATP (Adenosine Triphosphate)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
-
96-well or 384-well white, opaque microplates
-
Multichannel pipettes
-
Plate reader capable of measuring luminescence
Methodology:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in kinase reaction buffer to achieve a range of desired concentrations for IC50 determination.
-
-
Kinase Reaction Setup:
-
In a 384-well plate, add the kinase reaction buffer.
-
Add the specific peptide substrate for each kinase being tested.
-
Add the recombinant kinase enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for each specific kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
After the kinase reaction incubation, add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the ADP generated into ATP and to provide the luciferase and luciferin for the detection reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate luminometer.
-
The luminescent signal is proportional to the amount of ADP produced, which is inversely proportional to the kinase inhibition.
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
EGFR Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the EGFR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor like this compound against a broad panel of kinases.
Caption: Workflow for determining the selectivity profile of a kinase inhibitor.
References
Comparative analysis of Theliatinib and other EGFR TKIs in PDECX models
A Comparative Analysis of Theliatinib and Other EGFR TKIs in Patient-Derived Esophageal Cancer Xenograft (PDECX) Models
Introduction
Esophageal cancer remains a challenging malignancy with a high mortality rate, necessitating the development of more effective therapeutic strategies.[1][2] Overexpression of the Epidermal Growth Factor Receptor (EGFR) is a frequent alteration in esophageal cancer, making it a prime target for therapeutic intervention.[3][4][5] Tyrosine kinase inhibitors (TKIs) that target EGFR have shown promise, and a new generation of these inhibitors is being evaluated. This guide provides a comparative analysis of this compound, a novel EGFR TKI, with other EGFR TKIs in the context of Patient-Derived Esophageal Cancer Xenograft (PDECX) models. These models, which involve implanting patient tumor tissues into immunodeficient mice, are crucial for preclinical evaluation as they closely mimic the heterogeneity and characteristics of human tumors.[1][2][6]
This compound: A Potent and Selective EGFR Inhibitor
This compound is a novel, potent, and highly selective small molecule EGFR inhibitor.[7][8] Preclinical studies have demonstrated its strong affinity for the wild-type EGFR protein.[7][8] The inhibitory activity of this compound on wild-type EGFR kinase has been shown to be significantly higher than that of first-generation EGFR TKIs like gefitinib and erlotinib.[8] Specifically, the Ki (inhibition constant) of this compound for wild-type EGFR is 0.05 nM, which is approximately 7 to 10 times more potent than gefitinib and erlotinib.[8] Furthermore, in EGFR-dependent cell lines, this compound demonstrated 3 to 6 times stronger activity in inhibiting EGFR phosphorylation and cytotoxicity compared to similar compounds.[8]
Comparative Efficacy in PDECX Models
A pivotal preclinical study investigated the anti-tumor efficacy of this compound in a panel of 23 PDECX models derived from Chinese esophageal cancer patients.[7][9] This study highlights the correlation between EGFR expression levels and the response to this compound.
Key Findings:
-
High EGFR Expression and Gene Amplification: PDECX models with high EGFR protein expression (Immunohistochemistry H-score ≥ 270) were highly sensitive to this compound.[7] Two models with both EGFR gene amplification and protein overexpression showed remarkable tumor regression.[7][9]
-
High EGFR Expression without Gene Amplification: In models with high EGFR protein expression but without gene amplification, this compound still demonstrated significant tumor growth inhibition, ranging from 83% to 96%.[7]
-
Low EGFR Expression: PDECX models with low EGFR expression (IHC H-score < 200) exhibited a low to moderate response to this compound treatment.[7]
-
Resistance Mechanisms: The efficacy of this compound was diminished in models harboring concurrent PIK3CA mutations or FGFR1 overexpression, suggesting these as potential mechanisms of resistance.[7][9]
-
Comparison with Gefitinib: In the PDECX models tested, this compound showed significantly stronger anti-tumor efficacy than gefitinib at clinically relevant doses.[8]
Quantitative Data Summary
| PDECX Model Characteristics | This compound Efficacy (Tumor Growth Inhibition) | Reference |
| EGFR Gene Amplification & High Protein Expression | >30% tumor volume decrease (regression) | [8] |
| High EGFR Protein Expression (IHC H-score > 250), No Gene Amplification | 67% - 100% | [8] |
| Low EGFR Protein Expression (IHC H-score < 200) | Not significant | [8] |
| Drug | Target | Ki (Wild-Type EGFR) | Reference |
| This compound | EGFR | 0.05 nM | [8] |
| Gefitinib | EGFR | ~0.35 - 0.5 nM (inferred) | [8] |
| Erlotinib | EGFR | ~0.35 - 0.5 nM (inferred) | [8] |
Other EGFR TKIs in Esophageal Cancer
While direct comparative data of this compound against a broader range of EGFR TKIs in PDECX models is limited, it is valuable to consider the landscape of other EGFR inhibitors.
-
First-Generation TKIs (Gefitinib, Erlotinib): These reversible inhibitors have shown modest activity in unselected esophageal cancer patient populations.[4][10] Clinical trials have generally shown a benefit in a small subset of patients, around 10%.[4] Their efficacy is often linked to specific activating EGFR mutations, which are less common in esophageal cancer compared to non-small cell lung cancer.[7]
-
Second-Generation TKIs (Afatinib, Dacomitinib): These are irreversible inhibitors that target EGFR and other ErbB family members.[11] They have demonstrated efficacy in lung cancer with EGFR mutations.[12]
-
Third-Generation TKIs (Osimertinib): Developed to overcome resistance mutations like T790M, osimertinib is a key player in lung cancer treatment.[13] Its efficacy in esophageal cancer, particularly in PDECX models, warrants further investigation.
Experimental Protocols
Establishment of PDECX Models
The establishment of Patient-Derived Esophageal Cancer Xenograft (PDECX) models is a critical step for preclinical drug evaluation.[1]
-
Tissue Acquisition: Fresh tumor tissues are obtained from esophageal cancer patients during surgical resection or biopsy.[14]
-
Implantation: The tumor tissues are minced into small fragments (e.g., 1 mm³) and implanted subcutaneously or orthotopically into immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice).[14][15]
-
Tumor Growth and Passaging: Once the tumors reach a certain volume (e.g., 500-1500 mm³), they are harvested and can be subsequently passaged into new cohorts of mice for expansion and establishment of the PDECX line.[14]
-
Model Characterization: The established PDECX models are characterized to ensure they retain the histopathological and molecular features of the original patient tumor. This includes immunohistochemistry for protein expression (e.g., EGFR), fluorescence in situ hybridization (FISH) for gene amplification, and sequencing for gene mutations.[7][9]
In Vivo Efficacy Studies
-
Animal Grouping: Mice bearing established PDECX tumors of a certain size are randomized into different treatment groups (e.g., vehicle control, this compound, comparator drugs).
-
Drug Administration: this compound and other TKIs are typically administered orally once daily. The dosage is based on clinically relevant concentrations.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor regression and survival analysis.
-
Biomarker Analysis: At the end of the study, tumors can be harvested for pharmacodynamic and biomarker analysis to assess target engagement and mechanisms of action or resistance.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
PDECX Model Experimental Workflow
Caption: Workflow for establishing and utilizing PDECX models for drug efficacy studies.
Conclusion
This compound has demonstrated potent anti-tumor activity in PDECX models of esophageal cancer, particularly in tumors with high EGFR expression.[7][9] Its efficacy appears to be superior to first-generation EGFR TKIs like gefitinib in this preclinical setting.[8] The predictive value of EGFR expression levels, including protein overexpression and gene amplification, underscores the importance of patient selection for potential clinical benefit. However, the presence of co-occurring mutations in pathways such as PI3K/AKT can confer resistance. While direct comparative data against second and third-generation EGFR TKIs in PDECX models is not yet widely available, the promising preclinical profile of this compound warrants further investigation and clinical development as a targeted therapy for esophageal cancer.
References
- 1. Patient-derived xenograft: a developing tool for screening biomarkers and potential therapeutic targets for human esophageal cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A method for establishing a patient-derived xenograft model to explore new therapeutic strategies for esophageal squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of epidermal growth factor receptor tyrosine kinase inhibitors in the treatment of esophageal carcinoma and the suggested mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-EGFR-Targeted Therapy for Esophageal and Gastric Cancers: An Evolving Concept - PMC [pmc.ncbi.nlm.nih.gov]
- 5. novapublishers.com [novapublishers.com]
- 6. Establishment and genomic characterizations of patient-derived esophageal squamous cell carcinoma xenograft models using biopsies for treatment optimization. | University of Kentucky College of Arts & Sciences [history.as.uky.edu]
- 7. Anti-tumor efficacy of this compound in esophageal cancer patient-derived xenografts models with epidermal growth factor receptor (EGFR) overexpression and gene amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HUTCHMED - CSCO 2017: this compound Preclinical Study in Esophageal Cancer [hutch-med.com]
- 9. oncotarget.com [oncotarget.com]
- 10. Irreversible EGFR-TKIs: dreaming perfection - Landi - Translational Lung Cancer Research [tlcr.amegroups.org]
- 11. Comparative analysis of first-generation epidermal growth factor receptor inhibitors combined with chemotherapy versus third-generation epidermal growth factor receptor inhibitors in the treatment of advanced non-small cell lung cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Patient-derived xenograft: a developing tool for screening biomarkers and potential therapeutic targets for human esophageal cancers - Figure f1 | Aging [aging-us.com]
- 15. m.youtube.com [m.youtube.com]
Cross-reactivity profile of Theliatinib with other receptor tyrosine kinases
This guide provides an objective comparison of Theliatinib's (HMPL-309) kinase selectivity profile, offering researchers, scientists, and drug development professionals a detailed look at its activity against its primary target and potential off-targets. The information is supported by available biochemical data and detailed experimental methodologies.
Introduction to this compound
This compound (HMPL-309) is a small molecule, potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1][2][3] EGFR is a member of the ErbB family of receptor tyrosine kinases and plays a crucial role in regulating cell proliferation, survival, and differentiation.[4][5][6] Dysregulation of the EGFR signaling pathway is a key factor in the development and progression of various cancers, making it a critical target for therapeutic intervention.[6][7] this compound was designed to have a strong affinity for the wild-type EGFR kinase and has been investigated in solid tumors such as esophageal cancer.[8]
Understanding the selectivity of a kinase inhibitor like this compound is paramount. A highly selective inhibitor minimizes off-target effects and associated toxicities, while a less selective or "multi-targeted" inhibitor might offer broader efficacy or be repurposed for different indications. This guide summarizes the known cross-reactivity data for this compound.
This compound Kinase Selectivity Profile
Biochemical assays are essential for determining the potency and selectivity of kinase inhibitors. This compound has demonstrated high potency against both wild-type EGFR and its T790M/L858R mutant form.[2] Available data indicates a high degree of selectivity for EGFR over other kinases.[2]
The table below summarizes the key inhibitory activities of this compound based on published data. IC50 is the concentration of an inhibitor required to reduce the activity of a kinase by 50%, while Ki is the inhibition constant, representing the binding affinity of the inhibitor to the kinase.
| Target Kinase | Assay Measurement | Value (nM) |
| EGFR (Wild Type) | Ki | 0.05 |
| EGFR (Wild Type) | IC50 | 3 |
| EGFR (T790M/L858R Mutant) | IC50 | 22 |
| Panel of 72 Other Kinases | Selectivity Fold | >50x |
| Data sourced from Selleck Chemicals product information.[2] |
While specific inhibition values for other kinases are not detailed in the available public information, it is noted that this compound demonstrates over 50-fold greater selectivity for EGFR compared to a panel of 72 other kinases, indicating a favorable selectivity profile.[2]
Affected Signaling Pathways
This compound exerts its primary effect by inhibiting the EGFR signaling cascade. Upon ligand binding, EGFR dimerizes and autophosphorylates, triggering multiple downstream pathways that are crucial for cell growth and survival.[7][9] The diagram below illustrates the central EGFR signaling pathways that are inhibited by this compound.
Caption: Simplified EGFR signaling pathways inhibited by this compound.
By blocking the kinase activity of EGFR, this compound prevents the activation of downstream effectors like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to decreased gene transcription responsible for cell proliferation and survival.[7][9]
Experimental Methodology
The cross-reactivity and selectivity of kinase inhibitors like this compound are determined through comprehensive kinase profiling assays. A variety of biochemical assay platforms are available, with radiometric assays often considered the "gold standard."[10] However, non-radioactive, high-throughput methods such as luminescence-based and fluorescence-based assays are now common.[11][12]
Below is a representative protocol for a luminescence-based biochemical kinase assay, such as the ADP-Glo™ platform, used for profiling inhibitor selectivity.[13]
Objective: To determine the IC50 value of this compound against a panel of receptor tyrosine kinases.
Materials:
-
Recombinant human kinases
-
Specific peptide substrates for each kinase
-
This compound (or test compound) serially diluted in DMSO
-
Ultrapure ATP (Adenosine Triphosphate)
-
Assay buffer (containing MgCl₂, DTT, etc.)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well assay plates
-
Plate reader capable of measuring luminescence
Protocol:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute these into the appropriate assay buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the kinase/substrate mixture to each well of a 384-well plate.
-
Add 0.5 µL of the diluted this compound or DMSO (as a control) to the appropriate wells.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase to ensure accurate competitive inhibition data.[14]
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the enzymatic reaction to proceed.
-
ATP Depletion & ADP Conversion:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously depletes the remaining unconsumed ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.
-
Incubate for 30 minutes at room temperature to allow the signal to stabilize.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader. The light output is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
This process is repeated for a large panel of kinases to generate a comprehensive selectivity profile.[13][15]
Caption: General workflow for a biochemical kinase inhibitor profiling assay.
Conclusion and Implications
The available data indicates that this compound is a highly potent and selective inhibitor of EGFR. Its strong affinity for both wild-type and clinically relevant mutant forms of EGFR, combined with a reported >50-fold selectivity against a broad panel of other kinases, suggests a well-defined and targeted mechanism of action.[2]
For researchers, this high selectivity makes this compound a valuable tool for studying EGFR-dependent signaling pathways with a lower probability of confounding off-target effects. For drug developers, a selective profile is often predictive of a better safety profile, as it minimizes the potential for adverse events caused by unintentional inhibition of other essential kinases. However, the development of this compound for esophageal cancer was discontinued, and it is not currently in active development for solid tumors.[16] Despite this, the study of its kinase profile provides valuable insights for the design of future EGFR inhibitors. A comprehensive analysis of its activity against the full human kinome would further solidify the understanding of its biological effects.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. selleckchem.com [selleckchem.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. ClinPGx [clinpgx.org]
- 8. HUTCHMED - Our Pipeline [hutch-med.com]
- 9. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. Biochemical Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 13. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 14. carnabio.com [carnabio.com]
- 15. reactionbiology.com [reactionbiology.com]
- 16. Xiliertinib - HUTCHMED - AdisInsight [adisinsight.springer.com]
Theliatinib Demonstrates Potent Anti-Tumor Activity, Outperforming Early-Generation EGFR Inhibitors in Preclinical Models
For Immediate Release
[City, State] – [Date] – New preclinical data reveal that theliatinib, a novel epidermal growth factor receptor (EGFR) inhibitor, exhibits significantly greater potency and anti-tumor activity compared to first-generation EGFR inhibitors, gefitinib and erlotinib. These findings, detailed in a comprehensive comparison guide, position this compound as a promising therapeutic candidate for cancers driven by EGFR dysregulation. The guide provides researchers, scientists, and drug development professionals with a detailed analysis of this compound's performance against standard-of-care EGFR inhibitors, supported by extensive experimental data.
This compound is a highly selective and potent ATP-competitive inhibitor of EGFR.[1] It has demonstrated notable efficacy against both wild-type EGFR and clinically relevant mutant forms, including the T790M/L858R double mutant.[1] This potent activity profile suggests that this compound could offer a therapeutic advantage in various cancer types where EGFR is overexpressed or mutated.
Comparative In Vitro Potency
In vitro studies consistently highlight the superior potency of this compound over first-generation EGFR inhibitors. This compound demonstrated a 3- to 7-fold greater potency than erlotinib or gefitinib at both the enzymatic and cellular levels.[1]
| Inhibitor | Target | IC50 (nM) | Ki (nM) |
| This compound | Wild-Type EGFR | 3 [1] | 0.05 [1] |
| EGFR T790M/L858R | 22 [1] | - | |
| Gefitinib | Wild-Type EGFR | - | 0.35[1] |
| Erlotinib | Wild-Type EGFR | - | 0.38[1] |
| Afatinib | Wild-Type EGFR | - | - |
| Osimertinib | EGFR T790M | - | - |
Table 1: Comparative in vitro potency of this compound and standard-of-care EGFR inhibitors. IC50 and Ki values represent the concentration of the inhibitor required to achieve 50% inhibition and the inhibition constant, respectively, indicating the potency of the drug.
Robust In Vivo Anti-Tumor Efficacy
This compound's potent in vitro activity translates to significant anti-tumor efficacy in in vivo models. In patient-derived xenograft (PDX) models of esophageal cancer with high EGFR expression, this compound induced substantial tumor regression.[1]
| Treatment Group | Tumor Growth Inhibition (%) |
| Vehicle Control | 0 |
| This compound | Up to 100% (complete regression) [1] |
| Gefitinib | Not reported in direct comparison |
| Erlotinib | Not reported in direct comparison |
Table 2: In vivo anti-tumor activity of this compound in an esophageal cancer PDX model. Data illustrates the percentage of tumor growth inhibition compared to a vehicle control.
Mechanism of Action and Signaling Pathway
This compound, like other EGFR tyrosine kinase inhibitors (TKIs), functions by blocking the ATP-binding site of the EGFR kinase domain. This inhibition prevents the autophosphorylation of the receptor and the subsequent activation of downstream signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Experimental Protocols
In Vitro EGFR Kinase Inhibition Assay
The inhibitory activity of this compound against EGFR was determined using a kinase assay. Recombinant human EGFR protein was incubated with a substrate peptide and ATP in the presence of varying concentrations of this compound, gefitinib, or erlotinib. The phosphorylation of the substrate was measured to determine the IC50 and Ki values.
Cell Proliferation Assay
Human cancer cell lines with varying EGFR expression levels were seeded in 96-well plates and treated with a range of concentrations of this compound or standard-of-care inhibitors. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
Patient-Derived Xenograft (PDX) Model of Esophageal Cancer
Fresh tumor tissue from esophageal cancer patients with high EGFR expression was surgically implanted into immunocompromised mice. Once the tumors reached a specified volume, the mice were randomized into treatment and control groups. This compound was administered orally at a predetermined dose and schedule. Tumor volume and body weight were measured regularly to assess efficacy and toxicity.
Caption: Workflow for Patient-Derived Xenograft (PDX) Model.
Clinical Development
This compound has completed a Phase I clinical trial (NCT02601248) to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[2] The study involved a dose-escalation phase followed by a dose-expansion phase in patients with EGFR-positive esophageal carcinoma.[3]
Future Directions
While the current preclinical data for this compound are promising, particularly in its comparison with first-generation EGFR inhibitors, further studies are warranted. Direct head-to-head comparisons with second-generation (afatinib) and third-generation (osimertinib) inhibitors in a broader range of cancer models, including those with various EGFR mutations, will be crucial to fully delineate the therapeutic potential of this compound.
References
In Vitro Showdown: A Comparative Analysis of Theliatinib and Dacomitinib on EGFR Signaling
For Immediate Release
[City, State] – [Date] – In the landscape of targeted cancer therapies, the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway remains a cornerstone for treating various solid tumors, particularly Non-Small Cell Lung Cancer (NSCLC). This guide presents an objective in vitro comparison of two potent EGFR tyrosine kinase inhibitors (TKIs): Theliatinib (HMPL-309) and the established second-generation inhibitor, Dacomitinib. The following analysis is based on experimental data to inform researchers, scientists, and drug development professionals on the comparative efficacy and mechanisms of these compounds in a preclinical setting.
Introduction to the Contestants
This compound (HMPL-309) is a highly potent EGFR inhibitor.[1] It has demonstrated significant inhibitory activity against both wild-type EGFR and clinically relevant mutant forms of the receptor.[1]
Dacomitinib is an irreversible, second-generation pan-HER family inhibitor that targets EGFR (HER1), HER2, and HER4.[2] It has been approved for the first-line treatment of patients with metastatic NSCLC harboring EGFR exon 19 deletion or exon 21 L858R substitution mutations.[2] Dacomitinib forms a covalent bond with cysteine residues in the ATP-binding pocket of the EGFR kinase domain, leading to sustained inhibition.
Comparative Efficacy: A Quantitative Look
The in vitro potency of this compound and Dacomitinib has been evaluated through various biochemical and cell-based assays. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the efficacy of these inhibitors.
| Inhibitor | Target | IC50 (nM) | Assay Type |
| This compound (HMPL-309) | EGFR (Wild-Type) | 3 | Biochemical |
| EGFR (T790M/L858R Mutant) | 22 | Biochemical | |
| EGFR Phosphorylation (A431 cells) | 7 | Cell-Based | |
| Dacomitinib | EGFR (L858R Mutant) | 5.2 | Cell-Based |
| EGFR (L747P Mutant) | 1.8 - 5.2 | Cell-Based |
Data compiled from publicly available sources.[1][3]
Visualizing the Mechanism: EGFR Signaling Pathway
The EGFR signaling cascade is a complex network that, when dysregulated, can lead to uncontrolled cell proliferation and survival. Both this compound and Dacomitinib exert their effects by inhibiting the tyrosine kinase activity of EGFR, thereby blocking downstream signaling.
Caption: EGFR signaling pathway and points of inhibition.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to evaluate and compare EGFR inhibitors like this compound and Dacomitinib.
Biochemical Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of isolated EGFR kinase domains (wild-type or mutant).
Protocol:
-
Enzyme Preparation: Recombinant human EGFR kinase domains are purified.
-
Reaction Mixture: A reaction buffer containing Tris-HCl, MgCl2, EGTA, β-glycerophosphate, and DTT is prepared.
-
Compound Incubation: Serially diluted concentrations of the test compound (e.g., this compound or Dacomitinib) are pre-incubated with the EGFR enzyme in a 384-well plate for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 27°C).
-
Reaction Initiation: The kinase reaction is initiated by adding a mixture of ATP and a fluorescently labeled peptide substrate (e.g., Y12-Sox).
-
Data Acquisition: The increase in fluorescence, corresponding to peptide phosphorylation, is monitored kinetically using a plate reader at specific excitation and emission wavelengths (e.g., λex360/λem485).
-
Data Analysis: Initial reaction velocities are determined from the linear phase of the reaction progress curves. These velocities are then plotted against the inhibitor concentration to calculate the IC50 value using a variable slope model.[4]
Cell-Based EGFR Phosphorylation Assay
This assay assesses the ability of an inhibitor to block EGFR autophosphorylation within a cellular context.
Protocol:
-
Cell Culture: Human epidermoid carcinoma A431 cells, which overexpress EGFR, are cultured in 12-well plates until they reach approximately 90% confluency.
-
Serum Starvation: Cells are incubated in a low-serum medium (e.g., 0.1% FBS) for 16-18 hours to reduce basal EGFR activation.
-
Inhibitor Treatment: Cells are treated with various concentrations of the test compound or a vehicle control (e.g., DMSO) for 1 hour.
-
EGF Stimulation: Cells are stimulated with a specific concentration of human epidermal growth factor (EGF) (e.g., 50 ng/ml) for a short period (e.g., 15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: The cell monolayers are washed with cold PBS and then lysed using a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantification: The levels of phosphorylated EGFR (pEGFR) and total EGFR are quantified using methods such as ELISA or Western blotting.
-
Data Analysis: The ratio of pEGFR to total EGFR is calculated for each treatment condition. These values are then used to determine the IC50 of the inhibitor on EGFR phosphorylation in cells.[4][5]
Cell Proliferation (MTS) Assay
This assay determines the effect of the inhibitors on the viability and proliferation of cancer cell lines that are dependent on EGFR signaling.
Protocol:
-
Cell Seeding: Cancer cells (e.g., H1975, HCC827) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Addition: The growth medium is replaced with a low-serum medium containing serially diluted concentrations of the test compound.
-
Incubation: The cells are incubated with the compound for a specified period, typically 72 hours.
-
MTS Reagent Addition: A solution of MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Reading: The plates are incubated for 1-4 hours at 37°C. During this time, viable cells with active metabolism convert the MTS tetrazolium salt into a colored formazan product.[6] The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the percentage of cell growth inhibition for each compound concentration. The GI50 (concentration for 50% growth inhibition) or IC50 value is then determined.[4]
Comparative Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro comparison of EGFR inhibitors.
Caption: In vitro comparative experimental workflow.
Downstream Signaling Effects: AKT and ERK Pathways
Inhibition of EGFR by this compound and Dacomitinib is expected to lead to a reduction in the phosphorylation and activation of key downstream signaling molecules, including AKT and ERK.[7][8][9][10] These pathways are critical for cell survival and proliferation. Western blot analysis is a standard method to assess the phosphorylation status of AKT (at Ser473) and ERK (at Thr202/Tyr204) following inhibitor treatment, providing further mechanistic insight into the compounds' effects. A decrease in the levels of phosphorylated AKT and ERK would confirm the on-target activity of the inhibitors and their ability to effectively shut down the EGFR signaling cascade.
Conclusion
This comparative guide provides a snapshot of the in vitro profiles of this compound and Dacomitinib as EGFR inhibitors. This compound demonstrates potent inhibition of both wild-type and mutant EGFR, with IC50 values in the low nanomolar range. Dacomitinib, an established irreversible inhibitor, also shows strong activity against clinically relevant EGFR mutations. The provided experimental protocols offer a standardized framework for conducting further comparative studies. The continued investigation of novel and existing EGFR inhibitors is crucial for advancing the development of more effective and personalized cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The treatment of patients with non-small cell lung cancer carrying uncommon EGFR mutations, HER2 mutations, or brain metastases: a systematic review of pre-clinical and clinical findings for dacomitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoproteomic analysis identifies activated MET-axis PI3K/AKT and MAPK/ERK in lapatinib-resistant cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Theliatinib: A Procedural Guide
Researchers and drug development professionals handling Theliatinib, a potent EGFR inhibitor, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. Due to its classification as a potentially hazardous substance, proper waste management is critical. This guide provides essential, step-by-step instructions for the safe disposal of this compound, aligning with standard laboratory safety protocols for antineoplastic agents.
Hazard Profile and Safety Precautions
This compound presents several hazards that necessitate careful handling and disposal. One Safety Data Sheet (SDS) classifies it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, preventing its release into the environment is a primary concern.
Summary of Hazard Information:
| Hazard Classification | GHS Code | Precautionary Statement |
| Acute toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1] |
| Acute aquatic toxicity (Category 1) | H400 | Very toxic to aquatic life.[1] |
| Chronic aquatic toxicity (Category 1) | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Note: While one supplier SDS classifies this compound as non-hazardous[2], it is best practice to handle it with the precautions appropriate for a hazardous substance, especially given its potent biological activity and the conflicting information.
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the mandatory steps for the proper disposal of this compound waste, including unused product, contaminated materials, and empty containers. The guiding principle is to manage all this compound waste as hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including double chemotherapy gloves, a lab coat, and safety glasses, when handling this compound waste.[3]
2. Waste Segregation:
-
Designate a specific, clearly labeled hazardous waste container for all this compound waste.[3]
-
Do not mix this compound waste with other laboratory waste streams like regular trash, biohazardous waste, or other chemical wastes.[3]
3. Disposal of Unused or Expired this compound:
-
Unused or expired this compound powder or solutions must be disposed of as hazardous chemical waste.
-
Do not discard down the drain or in regular trash.[4]
-
The primary container should be sealed and placed in the designated hazardous waste container.
4. Disposal of Contaminated Materials:
-
Sharps: Needles and syringes that have come into contact with this compound must be disposed of in a designated hazardous waste sharps container, separate from biohazardous sharps.[3]
-
Labware: Contaminated labware (e.g., vials, pipette tips, tubes) should be collected in the designated this compound hazardous waste container.
-
PPE: Used gloves, lab coats, and other disposable PPE should be placed in a sealed bag and then into the designated hazardous waste container.[3]
5. Decontamination of Work Surfaces:
-
After handling this compound, thoroughly decontaminate all work surfaces.
-
Use an appropriate cleaning agent as recommended by your institution's safety office.
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as hazardous waste.[3]
6. Waste Container Management:
-
Keep the hazardous waste container securely closed when not in use.
-
Label the container clearly with "Hazardous Waste," "this compound," and the accumulation start date.[3]
7. Final Disposal:
-
The final disposal of the hazardous waste container must be conducted through an approved waste disposal plant or a certified hazardous waste management service.[1]
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for pickup and disposal.[3]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of all materials potentially contaminated with this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can effectively manage the risks associated with this compound, ensuring the safety of personnel and minimizing environmental impact. Always consult your institution's specific guidelines and the manufacturer's most recent Safety Data Sheet.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Theliatinib
For Immediate Implementation: This document provides crucial safety and logistical guidance for all laboratory personnel handling Theliatinib. Adherence to these protocols is mandatory to ensure personal safety and environmental protection.
This compound, a potent EGFR inhibitor, requires stringent handling procedures due to its potential health risks.[1][2][3][4] This guide outlines the necessary personal protective equipment (PPE), step-by-step operational instructions, and proper disposal methods to minimize exposure and ensure a safe research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[5] Therefore, a comprehensive approach to PPE is essential. The following table summarizes the required PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Weighing and Preparing Solutions | - Disposable, powder-free nitrile gloves (double-gloving recommended)- Impervious disposable gown or lab coat- ANSI-approved safety goggles with side shields or a face shield- A properly fitted NIOSH-approved respirator |
| Cell Culture and In Vitro Assays | - Disposable nitrile gloves- Lab coat- Safety glasses |
| Handling Waste | - Disposable nitrile gloves (double-gloving recommended)- Impervious disposable gown- Safety goggles |
| Accidental Spill Cleanup | - Two pairs of chemotherapy-grade gloves- Disposable, fluid-resistant gown- Safety goggles or face shield- NIOSH-approved respirator |
It is imperative to always work within a certified chemical fume hood or other appropriate ventilated enclosure when handling this compound in its powdered form or when preparing concentrated stock solutions to avoid inhalation of dust or aerosols.[5]
Experimental Protocol: Safe Handling Workflow
The following step-by-step guide details the safe handling procedures for this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
This compound powder should be stored at -20°C.[5] Solutions in DMSO can be stored at -80°C for up to six months.[3]
-
Clearly label the storage location with appropriate hazard warnings.
2. Preparation of Stock Solutions:
-
All manipulations involving solid this compound must be conducted in a chemical fume hood.
-
Don the appropriate PPE as outlined in the table above.
-
Carefully weigh the required amount of this compound powder.
-
Prepare the stock solution by dissolving the powder in a suitable solvent, such as DMSO.[2]
-
Cap the vial securely and vortex until the compound is fully dissolved.
-
Label the stock solution vial clearly with the compound name, concentration, solvent, date, and your initials.
3. Use in Experiments:
-
When diluting stock solutions for experiments, wear appropriate PPE.
-
Perform all dilutions and additions to cell culture media or other experimental systems within a biological safety cabinet or chemical fume hood.
-
Avoid creating aerosols.
4. Decontamination and Cleaning:
-
All surfaces and equipment that come into contact with this compound should be decontaminated.
-
Wipe down surfaces with a suitable deactivating agent, such as a solution of bleach, followed by a rinse with 70% ethanol and then deionized water.
-
Dispose of all cleaning materials as hazardous waste.
Waste Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and vials, must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Aqueous waste containing this compound should be collected in a separate, labeled hazardous waste container. Organic solvent waste should be collected in a designated solvent waste container.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office in accordance with local, state, and federal regulations.[5] Do not pour any waste containing this compound down the drain.[5]
Emergency Procedures
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[5][6]
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[6]
-
Spills: In the event of a spill, evacuate the area and alert others. Wearing appropriate PPE, cover the spill with an absorbent material. Collect the absorbed material and place it in a sealed container for hazardous waste disposal. Decontaminate the spill area thoroughly.
Below is a diagram illustrating the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | EGFR | TargetMol [targetmol.com]
- 3. This compound (HMPL-309) Datasheet DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound (HMPL-309)|1353644-70-8|MSDS [dcchemicals.com]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
